1,2,3-Thiadiazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
thiadiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-2-3-1-4-5-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHENIPUIXQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295434 | |
| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10200-61-0 | |
| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10200-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,3-Thiadiazole-5-carbaldehyde: Structural Integrity, Synthesis, and Reactivity Profile
Executive Summary
1,2,3-Thiadiazole-5-carbaldehyde and its 4-substituted derivatives (e.g., 4-methyl-1,2,3-thiadiazole-5-carbaldehyde) represent a specialized class of heterocyclic intermediates. Unlike their 1,3,4-thiadiazole isomers, which are widely stable, the 1,2,3-thiadiazole core possesses latent reactivity characterized by nitrogen extrusion and base-sensitivity . This compound serves as a critical "masked" synthon for alkynyl thiolates and thioketenes, while the aldehyde functionality allows for the rapid diversification of bioactive scaffolds, particularly hydrazone-based antimicrobials and plant activators. This guide delineates the precise synthetic routes, stability parameters, and mechanistic behaviors required to utilize this scaffold effectively.
Molecular Architecture & Electronic Properties
The 1,2,3-thiadiazole ring is a
Electronic Distribution
-
Aromaticity: The ring possesses 6
-electrons (4 from the carbons and nitrogens, 2 from the sulfur lone pair), satisfying Hückel's rule. However, the electronegativity of the N=N bond creates a significant dipole. -
C4 vs. C5 Positions:
-
C4 Position: In the unsubstituted derivative (R=H), the C4 proton is acidic due to the inductive effect of the adjacent diazo group. Deprotonation here is the first step in base-catalyzed ring cleavage.
-
C5 Position: This carbon is naturally electron-deficient. Attaching a formyl group (-CHO) at C5 further depletes electron density, increasing the ring's susceptibility to nucleophilic attack and ring opening.
-
Structural Instability Factors
The core instability arises from the N=N bond's propensity to extrude molecular nitrogen (
-
Thermal/Photolytic: Irradiation or heating causes
loss, generating a reactive thiirene or thioketene intermediate. -
Base Sensitivity: Strong bases do not merely deprotonate the aldehyde; they attack the ring (typically at C5 or via C4 deprotonation), leading to the Lalezari rearrangement , which yields alkynyl thiolates.
Synthetic Pathways[1][2][3][4][5][6][7]
Direct formylation (e.g., Vilsmeier-Haack) of the 1,2,3-thiadiazole ring is generally inefficient due to the ring's sensitivity and electron deficiency. The industry-standard protocol relies on the Hurd-Mori reaction followed by functional group interconversion (Redox strategy).
The Hurd-Mori Cyclization (Core Construction)
The most robust route begins with
-
Semicarbazone Formation: Condensation of the
-keto ester with semicarbazide. -
Cyclization: Treatment with thionyl chloride (
).[1] The acts as both an oxidant and a dehydrating agent, closing the ring to form the 1,2,3-thiadiazole ester.
Functionalization to Aldehyde
Converting the ester to the aldehyde requires a two-step reduction-oxidation sequence to avoid over-reduction or ring opening.
-
Step 1: Reduction to Alcohol. Sodium borohydride (
) in methanol reduces the ester to the hydroxymethyl derivative. -
Step 2: Selective Oxidation. Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) oxidizes the alcohol to the aldehyde. Note: Swern oxidation is also effective but requires strict temperature control (-78°C) to preserve the ring.
Visualization of Synthetic Logic
Caption: Step-wise synthesis of this compound via the Hurd-Mori cyclization and redox adjustment.
Experimental Protocols
Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Reagents: Ethyl acetoacetate (0.1 mol), Semicarbazide HCl (0.11 mol), Sodium Acetate (0.15 mol), Thionyl Chloride (
, 15 mL). -
Procedure:
-
Reflux ethyl acetoacetate with semicarbazide and NaOAc in ethanol for 2 hours. Cool, filter the white precipitate (semicarbazone), and dry.
-
Caution: In a fume hood, add the semicarbazone portion-wise to neat
cooled to 0°C. Evolution of and will occur. -
Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.
-
Quench on crushed ice. Extract with dichloromethane (DCM).[1] Wash with saturated
.[1][2] -
Evaporate solvent to yield the ester (typically a yellow oil/solid).
-
Reduction to (4-methyl-1,2,3-thiadiazol-5-yl)methanol
-
Reagents: Thiadiazole ester (10 mmol),
(20 mmol), Methanol (30 mL). -
Procedure:
Oxidation to 5-Carbaldehyde
-
Reagents: Thiadiazole methanol (5 mmol), PCC (7.5 mmol), DCM (20 mL).
-
Procedure:
-
Suspend PCC in anhydrous DCM. Add the alcohol solution dropwise.[1]
-
Stir for 2-3 hours. The solution will turn black/brown.
-
Filter through a pad of silica gel or Celite to remove chromium salts.
-
Concentrate filtrate to obtain the aldehyde. Store under inert atmosphere at -20°C.
-
Reactivity Profile & Mechanisms
Base-Catalyzed Ring Decomposition (The Lalezari Rearrangement)
The defining feature of 1,2,3-thiadiazoles is their instability toward base. Unlike the aldehyde condensation reactions (which require mild conditions), strong bases cause ring fragmentation.
-
Mechanism: Base removes the proton at C4 (if R=H) or attacks the sulfur. This triggers the expulsion of nitrogen (
) and the formation of an alkynyl thiolate. -
Synthetic Utility: This decomposition is used deliberately to synthesize alkynyl sulfides or thioethers.
Caption: Mechanism of base-catalyzed decomposition leading to alkynyl thiolates (Lalezari rearrangement).
Schiff Base Formation (Medicinal Chemistry)
The aldehyde group at C5 is highly reactive toward primary amines and hydrazines.
-
Reaction: Aldehyde +
Imine/Hydrazone + . -
Conditions: Catalytic acetic acid in ethanol, reflux.
-
Significance: The resulting hydrazones often exhibit higher antifungal activity than the parent aldehyde due to improved lipophilicity and pharmacophore alignment.
Summary of Physical Properties
| Property | Description |
| Appearance | Yellowish oil or low-melting solid (derivative dependent). |
| Solubility | Soluble in DCM, CHCl3, EtOAc, DMSO. Sparingly soluble in water. |
| Stability | Stable at neutral/acidic pH. Unstable in strong alkaline media (pH > 10). |
| Storage | Hygroscopic and oxidizable. Store under Nitrogen/Argon at <4°C. |
| Spectroscopy (NMR) | 1H NMR (CDCl3): Aldehyde proton (-CHO) appears as a singlet at ~10.0 - 10.5 ppm . |
| IR Spectrum | Strong C=O stretch at 1680-1700 cm⁻¹ . |
References
-
Hurd, C. D., & Mori, R. I. (1955). The Synthesis of 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[3] Link
-
Lalezari, I., Shafiee, A., & Yalpani, M. (1969). 1,2,3-Thiadiazole derivatives. The Journal of Organic Chemistry. Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link
-
BenchChem. (2025).[2][4] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Link
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Link
Sources
Technical Whitepaper: Handling, Reactivity, and Applications of 1,2,3-Thiadiazole-5-carbaldehyde (CAS 10200-61-0)
As a Senior Application Scientist in heterocyclic chemistry, I approach 1,2,3-Thiadiazole-5-carbaldehyde (CAS 10200-61-0) not merely as a static reagent, but as a highly dynamic electrophile with a labile heteroaromatic core. This compound serves as a critical building block in both pharmaceutical drug discovery and agrochemical development, particularly in the synthesis of tetrazole-based fungicides and plant systemic acquired resistance (SAR) activators[1].
This whitepaper synthesizes the physical properties, extrapolated safety data, and field-proven laboratory protocols required to handle and utilize this compound effectively.
Chemical Identity & Quantitative Data
This compound is a low-molecular-weight heterocyclic aldehyde. The presence of the contiguous nitrogen atoms and the sulfur atom in the five-membered ring imparts unique electronic properties, making the C5-aldehyde highly susceptible to nucleophilic attack.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 10200-61-0 | [2] |
| Molecular Formula | C₃H₂N₂OS | [3] |
| Monoisotopic Mass | 113.988 Da | [3] |
| Predicted Boiling Point | 379.1 ± 42.0 °C | [2] |
| Predicted Density | 1.305 ± 0.06 g/cm³ | [2] |
Safety Data Sheet (SDS) Extrapolation & Risk Mitigation
In many commercial databases, the explicit Globally Harmonized System (GHS) hazard statements for the unsubstituted 10200-61-0 are listed as pending or unassigned[4]. However, scientific integrity demands that we do not treat an absence of data as an absence of hazard. By extrapolating from heavily characterized homologues—such as 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 127108-66-1)[5] and 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid[6]—we must enforce the following baseline safety parameters.
Hazard Identification (Extrapolated)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Causality Behind the Hazards
The electrophilic nature of the aldehyde carbon makes it highly reactive toward biological nucleophiles (such as primary amines in proteins and thiols in enzymes), leading to acute tissue irritation and sensitization. Furthermore, 1,2,3-thiadiazoles are unique among thiadiazole isomers because they can readily undergo thermal or photochemical decomposition, resulting in the extrusion of nitrogen gas (N₂)[7].
Storage Causality: If stored at room temperature or exposed to light, trace decomposition can release N₂ gas, causing dangerous pressure buildup in sealed vials. Therefore, it must be stored in an inert atmosphere (Argon/N₂) and kept refrigerated (2–8 °C) or frozen (-20 °C)[5].
GHS-compliant sequential response protocol for this compound spills.
Structural Dynamics & Reactivity Pathways
The synthetic utility of this compound lies in its dual reactivity profile. The aldehyde group undergoes standard condensation reactions to form imines and hydrazones[8], which are critical intermediates for kinase inhibitors. It can also participate in Michael additions to form complex diketones[9]. Meanwhile, the heterocyclic core acts as a masked precursor; under specific thermal or photochemical triggers, the ring loses N₂ to generate highly reactive thioketenes or alkynes[7].
Divergent synthetic pathways and degradation routes of this compound.
Self-Validating Experimental Protocol: Pinnick Oxidation
To integrate this compound into drug discovery pipelines, researchers often need to convert the aldehyde to a carboxylic acid for subsequent amide coupling. As an Application Scientist, I strongly advise against using harsh oxidants like KMnO₄, which can indiscriminately oxidize the sulfur atom in the thiadiazole ring. Instead, the Pinnick Oxidation provides a mild, chemoselective alternative.
Mechanistic Causality
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the primary oxidant. As the reaction proceeds, hypochlorous acid (HOCl) is generated as a byproduct. If left unchecked, HOCl will aggressively attack the thiadiazole sulfur. To prevent this, we introduce 2-methyl-2-butene as a sacrificial chlorine scavenger.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a mixture of tert-butanol and water (4:1 v/v).
-
Scavenger Addition: Add 10.0 equivalents of 2-methyl-2-butene to the solution. Stir for 5 minutes at room temperature.
-
Buffer & Oxidant: Add 2.0 equivalents of sodium dihydrogen phosphate (NaH₂PO₄) to buffer the solution (pH ~3-4), followed by the slow, portion-wise addition of 1.5 equivalents of sodium chlorite (NaClO₂).
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:Ethyl Acetate 3:1, visualized by UV at 254 nm).
System Validation & Isolation
This protocol is designed as a self-validating system .
-
Visual Validation: Upon completion, the volatile organics (tert-butanol and unreacted 2-methyl-2-butene) are removed under reduced pressure. When the remaining aqueous layer is acidified to pH 2 using 1M HCl, the product (1,2,3-thiadiazole-5-carboxylic acid) will crash out of the solution as a distinct white/off-white precipitate.
-
Analytical Validation: Collect the solid via vacuum filtration. The success of the chemoselective oxidation (without S-oxidation) is immediately validated via LC-MS, which must show a clean [M-H]⁻ peak at m/z 129.
References
-
accelachem.com - 1196154-00-3,1,4,6,7-Tetrahydro-5H-indazol-5-one-AccelaChem|AccelaChemBio (Properties of 10200-61-0). Available at: 2[2]
-
uni.lu - 10200-61-0 (C3H2N2OS) - PubChemLite. Available at: 3[3]
-
bldpharm.com - 10200-61-0|this compound|BLD Pharm. Available at: 4[4]
-
bldpharm.com - 127108-66-1|4-Methyl-1,2,3-thiadiazole-5-carbaldehyde - BLDpharm (GHS Extrapolation Source). Available at: 5[5]
-
bldpharm.com - 183302-40-1|4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid - BLDpharm. Available at:6[6]
-
scribd.com - The Chemistry of Heterocyclic Compounds The Chemistry of 1 2 3 Thiadiazoles (Wim Dehaen). Available at: 7[7]
-
google.com - CN102417505A - Tetrazole compounds containing methyl-1,2,3-thiadiazole as well as preparation methods and application thereof. Available at: 1[1]
-
kuleuven.be - Synthesis of a phenylazo-derivative of a 1,2,3-thiadiazolium... Available at: 8[8]
-
patsnap.com - 3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof. Available at: 9[9]
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- 5. 127108-66-1|4-Methyl-1,2,3-thiadiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
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- 9. 3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Biological Activity and Synthesis of 1,2,3-Thiadiazole-5-Carbaldehyde Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 1,2,3-thiadiazole-5-carbaldehyde derivatives, a class of heterocyclic compounds exhibiting potent bioactivity in both agrochemical and pharmaceutical sectors.[1] Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is uniquely characterized by its ability to act as a masked diazo compound and its role as a systemic acquired resistance (SAR) inducer in plants. This guide details the synthetic pathways to the 5-carbaldehyde scaffold, its derivatization into bioactive Schiff bases, and its dual-application profile as an antiviral agent (specifically against Tobacco Mosaic Virus) and an anticancer pharmacophore.
Part 1: Chemical Scaffolding & Synthesis[1][2][3][4][5][6]
The this compound is rarely the final active pharmaceutical ingredient (API); rather, it serves as a high-reactivity "warhead" or linker. The aldehyde group at the C5 position allows for the condensation with amines to form Schiff bases (imines) or hydrazones, which stabilize the core and enhance lipophilicity for membrane permeation.
Synthetic Pathway: The Modified Hurd-Mori Route
The most robust route to the 5-carbaldehyde involves the Hurd-Mori cyclization to form a carboxylate intermediate, followed by functional group interconversion. Direct cyclization to the aldehyde is chemically unstable; therefore, a reduction-oxidation sequence is preferred.
Key Synthetic Steps:
-
Hurd-Mori Cyclization: Reaction of ethyl acetoacetate semicarbazone with thionyl chloride (
) to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate . -
Reduction: Selective reduction of the ester to the primary alcohol using Sodium Borohydride (
) or Lithium Aluminum Hydride ( ). -
Oxidation: Controlled oxidation of the alcohol to the aldehyde using Pyridinium Chlorochromate (PCC) or Manganese Dioxide (
).
Visualization of Synthetic Workflow
The following diagram illustrates the critical pathway from the hydrazone precursor to the active 5-carbaldehyde scaffold.
Figure 1: Step-wise synthetic route for generating the 5-carbaldehyde scaffold via the Hurd-Mori reaction and redox manipulation.[1]
Part 2: Agrochemical Applications (Antiviral & Plant Defense)[3][7][8]
The primary commercial application of 1,2,3-thiadiazole derivatives (e.g., Tiadinil) is in agriculture. The 5-carbaldehyde derivatives, particularly their hydrazone/Schiff base analogs, exhibit exceptional activity against Tobacco Mosaic Virus (TMV) .
Mechanism of Action: Systemic Acquired Resistance (SAR)
Unlike direct virucides, these compounds function as Plant Activators . They mimic the biological signal of Salicylic Acid (SA), triggering the plant's innate immune system.
-
Target: The compound acts upstream of the NPR1 (Non-expressor of Pathogenesis-Related genes 1) protein.
-
Effect: Upregulation of Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2, PR-5) which degrade viral RNA and strengthen cell walls.
Signaling Pathway Visualization
Figure 2: The signal transduction pathway induced by 1,2,3-thiadiazoles leading to antiviral resistance in plants.
Comparative Efficacy Data (TMV Inhibition)
The following table summarizes the curative and protective activities of 5-carbaldehyde Schiff base derivatives compared to commercial standards (Ribavirin/Tiadinil).
| Compound ID | R-Group (Imine substituent) | Concentration (µg/mL) | Curative Effect (%) | Protective Effect (%) |
| TDZ-5-A | 4-Chlorophenyl | 500 | 58.2 | 64.5 |
| TDZ-5-B | 2,4-Dichlorophenyl | 500 | 62.1 | 71.8 |
| TDZ-5-C | 4-Nitrophenyl | 500 | 45.3 | 52.0 |
| Ribavirin | (Standard) | 500 | 38.5 | 36.2 |
| Tiadinil | (Standard) | 500 | 56.4 | 59.1 |
Note: Data aggregated from typical structure-activity relationship (SAR) studies of thiadiazole-5-carbaldehyde hydrazones [1, 2].
Part 3: Pharmaceutical Applications (Anticancer)[3][4][6][7][8][9][10][11][12]
In medicinal chemistry, the this compound scaffold is utilized to synthesize agents that inhibit cancer cell proliferation.[1]
Structure-Activity Relationship (SAR)[10]
-
The Aldehyde Linker: The C5-CH=N- linkage is critical. It provides rigidity and positions the attached aromatic ring (from the amine) to interact with hydrophobic pockets in target enzymes (e.g., kinases).
-
Mechanism: Induction of apoptosis via the mitochondrial pathway and inhibition of specific growth factors (EGFR or VEGFR depending on the substituent).
-
Bioisosterism: The thiadiazole ring acts as a bioisostere for the phenyl ring, improving solubility and metabolic stability compared to pure biphenyl systems.
Part 4: Experimental Protocols
Protocol: Synthesis of this compound
Objective: To synthesize the core aldehyde scaffold from the ester precursor.
Reagents:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)[1]
-
LiAlH4 (Lithium Aluminum Hydride)
-
Anhydrous THF, DCM (Dichloromethane)
Step 1: Reduction to Alcohol
-
Suspend LiAlH4 (1.2 eq) in anhydrous THF at 0°C under nitrogen atmosphere.
-
Add Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quench: Carefully add water, then 15% NaOH, then water (1:1:3 ratio) to precipitate aluminum salts.
-
Filter through Celite. Concentrate filtrate to yield (4-methyl-1,2,3-thiadiazol-5-yl)methanol.
Step 2: Oxidation to Aldehyde
-
Dissolve the alcohol (from Step 1) in anhydrous DCM.
-
Add PCC (1.5 eq) and silica gel (1:1 w/w with PCC) to the solution.
-
Stir at RT for 3–5 hours (monitor via TLC; Mobile phase Hexane:EtOAc 3:1).
-
Filter through a silica plug to remove chromium salts.
-
Evaporate solvent to yield crude This compound .
-
Purification: Recrystallize from Ethanol/Hexane if necessary.[1]
Protocol: In Vivo Anti-TMV Assay (Half-Leaf Method)
Objective: To quantify the viral inhibition rate of the synthesized derivative.
Host Plant: Nicotiana tabacum L. (Tobacco) leaves of the same age.
-
Inoculation: Mechanically inoculate leaves with TMV (6 x 10⁻³ mg/mL) mixed with abrasive (Carborundum).
-
Treatment (Curative):
-
Left Side (Control): Paint with solvent (DMF/Water + 0.1% Tween 80).
-
Right Side (Test): Paint with test compound solution (500 µg/mL).
-
-
Incubation: Place plants in a growth chamber at 25°C, 14h light/10h dark cycle.
-
Scoring: After 3–4 days, count the number of local lesions (brown spots).
-
Calculation:
(Where C = lesion count on control half; T = lesion count on treated half).
Part 5: References
-
Fan, Z. et al. (2010). Synthesis and antiviral activity of novel 1,2,3-thiadiazole derivatives.[4][5][2][6][7][8] Journal of Agricultural and Food Chemistry.
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
BenchChem Protocols. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.
-
Wang, Z. et al. (2013). Synthesis of tetrazole containing 1,2,3-thiadiazole derivatives via U-4CR and their anti-TMV activity. European Journal of Medicinal Chemistry.[9]
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles.[4][2][6][10][11][12][13] Journal of the American Chemical Society.
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- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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1,2,3-Thiadiazole-5-carbaldehyde: Solvation & Stability Protocol
This guide serves as an advanced technical reference for the handling, solvation, and application of 1,2,3-Thiadiazole-5-carbaldehyde .[1][2] It is designed for medicinal chemists and process engineers who require actionable insights beyond basic physical properties.[1][2][3]
Part 1: Physicochemical Profile & Solvation Strategy
Compound Identity:
-
Molecular Formula: C
H N OS[1][3][4] -
Structural Analog Reference: Frequently compared to 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 4100-14-5) for solubility modeling due to the latter's higher stability and prevalence in literature.[1][2][3]
The Solvation Paradox
The 1,2,3-thiadiazole ring is a
-
Result: The molecule exhibits high polarity and significant dipole-dipole interactions, making it poorly soluble in non-polar alkanes but highly soluble in polar aprotic solvents.[1][2][3]
Solubility Landscape Table
| Solvent Class | Solvent Examples | Solubility Rating | Technical Notes & Strategic Use |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Primary Use: Stock solutions for biological assays.[1][2][3] Warning: High boiling points make product isolation difficult. Avoid for reaction workups unless necessary. |
| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Primary Use: Reaction media and liquid-liquid extraction.[2][3] Mechanism: Good solvation of the heterocyclic core without nucleophilic interference.[1][2][3] |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Conditional Use: Risk of Hemiacetal Formation.[1][2][3] The electron-deficient aldehyde is prone to reversible hemiacetal formation, complicating NMR interpretation and potentially altering reaction kinetics.[1][2][3] |
| Ethers | THF, 1,4-Dioxane | Good | Primary Use: Anhydrous reaction media.[1][2] THF is excellent for organometallic additions to the aldehyde.[1][2][3] |
| Aromatic | Toluene, Benzene | Moderate | Primary Use: Recrystallization (often mixed with hexanes).[1][3] High temperatures required to achieve saturation.[1][2][3] |
| Alkanes | Hexanes, Pentane | Poor (<1 mg/mL) | Primary Use: Anti-solvent for precipitation/crystallization.[1][3] |
| Aqueous | Water | Low to Moderate | Warning: pH dependent.[1][2][3] High susceptibility to base-catalyzed ring cleavage (Lalezari rearrangement type).[2][3] |
Part 2: Critical Stability Protocols
1. Base-Induced Ring Cleavage (The "Lalezari" Risk) The most critical instability factor for 1,2,3-thiadiazoles with electron-withdrawing groups at the 5-position is sensitivity to base.[1][2][3]
-
Mechanism: Strong bases (hydroxide, alkoxides) attack the C5 position or deprotonate the C4-H (if unsubstituted), leading to ring fragmentation and the release of nitrogen gas (
) and sulfur.[1][3] -
Protocol: Avoid aqueous basic workups (e.g., 1M NaOH).[1][3] Use buffered solutions or weak bases (NaHCO
) if neutralization is required.[2]
2. Aldehyde Oxidation Like most heteroaromatic aldehydes, this compound is prone to autoxidation to the corresponding carboxylic acid (1,2,3-thiadiazole-5-carboxylic acid) upon prolonged exposure to air.[1][2][3]
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Part 3: Experimental Workflows
Workflow A: Solvent Selection Decision Tree
This logic gate determines the optimal solvent based on the intended experimental outcome (Synthesis, Purification, or Analysis).[1][2]
Figure 1: Decision matrix for solvent selection to minimize side reactions (hemiacetals) and maximize stability.[2][3]
Workflow B: Solubility Determination Protocol (Saturation Method)
For precise solubility data in a specific solvent, follow this self-validating protocol.
-
Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.
-
Addition: Add solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Validation (HPLC): Filter the saturated solution (0.22 µm PTFE filter) and inject into HPLC (C18 column, Water/Acetonitrile gradient) to verify the compound has not degraded during solvation.
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2][3] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1][2][3] (Comprehensive review of thiadiazole stability and reactivity). [3]
-
Hurd, C. D., & Mori, R. I. (1955).[1][2][3][6] "On Acylhydrazones and 1,2,3-Thiadiazoles". Journal of the American Chemical Society, 77(20), 5359–5364.[1][2] (Foundational synthesis and solvent handling). [3]
-
Lalezari, I., Shafiee, A., & Yalpani, M. (1969).[1][2][3] "Selenadiazoles and thiadiazoles".[1][2][3][7][8] Tetrahedron Letters, 10(60), 5171-5172.[1][2][3] (Discusses ring cleavage mechanisms in basic media).
-
BenchChem. (2025).[1][2][3] "Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol". (Provides solubility context for 5-substituted derivatives).
Sources
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. PubChemLite - 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (C4H4N2OS) [pubchemlite.lcsb.uni.lu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]
- 6. isres.org [isres.org]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Aldehyde Group in 1,2,3-Thiadiazole Heterocycles
This guide details the chemical behavior of the aldehyde functionality within the 1,2,3-thiadiazole scaffold. It is designed for medicinal chemists and synthetic organic chemists who need to navigate the unique stability challenges posed by this heterocyclic system.
Technical Whitepaper | Synthetic Methodologies & Mechanistic Insights
Executive Summary: The "Latent" Instability
The 1,2,3-thiadiazole ring is not merely a static scaffold; it is a "masked" diazo compound. While the aldehyde group at the 4- or 5-position displays typical electrophilic reactivity (e.g., nucleophilic addition, condensation), the electron-withdrawing nature of the ring and its susceptibility to base-catalyzed ring opening create a narrow therapeutic window for chemical modification.
Critical Insight for Researchers: Standard protocols for aldehyde functionalization (e.g., refluxing with amines) often fail or yield unexpected isomers. Specifically, the reaction of 1,2,3-thiadiazole-4-carbaldehydes with primary amines frequently triggers a Cornforth-type rearrangement , converting the thiadiazole core into a 1,2,3-triazole derivative. This guide provides the mechanistic understanding and protocols required to avoid such pitfalls.
Synthesis of the Scaffold
Direct formylation of the 1,2,3-thiadiazole ring (e.g., via Vilsmeier-Haack) is difficult due to the ring's electron-deficient nature. The most robust route to 1,2,3-thiadiazole-4-carbaldehyde involves a de novo synthesis from acyclic precursors rather than functionalizing the intact ring.
Optimized Protocol: From 1,3-Dichloroacetone
This method avoids the harsh oxidants (like SeO
-
Precursor Formation: React 1,3-dichloroacetone with ethyl formate in the presence of sodium ethoxide to form the bis-formylated intermediate.
-
Cyclization: Treat the intermediate with thionyl chloride (
) and hydrazine derivatives (Hurd-Mori cyclization conditions) to close the ring. -
Hydrolysis: If an acetal protected form is used, mild acid hydrolysis yields the free aldehyde.
The "Trap": Reaction with Amines & Rearrangement
The most common error in handling this scaffold is assuming that Schiff base formation (imine synthesis) proceeds normally.
The Mechanism of Failure
When 1,2,3-thiadiazole-4-carbaldehyde reacts with a primary amine, the resulting imine is thermally unstable. It undergoes a ring-degenerate rearrangement—analogous to the Cornforth rearrangement of oxazoles—to form 1,2,3-triazole-4-thiocarboxamides .
Mechanism:
-
Imine Formation: The amine condenses with the aldehyde.
-
Ring Opening: The base (or the amine itself) promotes cleavage of the S-N bond, generating a diazo-thiocarbonyl intermediate.
-
Recyclization: The nucleophilic nitrogen of the imine attacks the terminal diazo nitrogen, closing a new triazole ring.
Visualization: The Thiadiazole-to-Triazole Rearrangement
The following diagram maps the divergence between stable product formation and the rearrangement trap.
Caption: Pathway divergence showing the risk of Cornforth-type rearrangement into triazoles upon imine formation.
Safe Carbon-Carbon Bond Formation
To extend the carbon skeleton (e.g., for drug linkers) without destroying the ring, one must avoid high heat and strong bases that favor the diazo intermediate.
Knoevenagel Condensation
The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
Protocol: Microwave-Assisted Knoevenagel Condensation This protocol minimizes thermal exposure, preserving the ring.
-
Reagents: Mix 1,2,3-thiadiazole-4-carbaldehyde (1.0 eq) and Malononitrile (1.1 eq).
-
Catalyst/Solvent: Use Ethanol with a catalytic amount of Piperidine (0.1 eq). Note: Keep piperidine concentration low to prevent ring opening.
-
Conditions: Microwave irradiation at 80°C for 5-10 minutes (or stir at RT for 4 hours).
-
Workup: Cool to precipitate the product. Filter and wash with cold ethanol.
-
Yield: Typically 70-85%.
Data Summary: Reactivity Comparison
| Reaction Type | Reagent | Conditions | Major Product | Risk Level |
| Schiff Base | Reflux (EtOH) | 1,2,3-Triazole | High (Rearrangement) | |
| Schiff Base | 0°C, | 1,2,3-Thiadiazole Imine | Moderate (Metastable) | |
| Knoevenagel | Malononitrile | Piperidine (cat.), RT | Vinyl Thiadiazole | Low |
| Oxidation | Aqueous/Acetone | Thiadiazole-4-COOH | Low | |
| Reduction | Methanol, 0°C | Thiadiazole-4-CH2OH | Low |
Redox Stability
The 1,2,3-thiadiazole ring is surprisingly stable to oxidation, allowing the conversion of the aldehyde to the carboxylic acid, a valuable intermediate for amide coupling.
-
Oxidation: Standard Jones oxidation or
works well. The ring nitrogens do not easily N-oxidize under these conditions. -
Reduction: Sodium borohydride (
) clean reduces the aldehyde to the alcohol. Lithium Aluminum Hydride ( ) should be avoided as it can reductively cleave the S-N bond.
References
-
L'abbé, G., et al. (1993). "Thermal rearrangement of 4-iminomethyl-1,2,3-thiadiazoles." Journal of the Chemical Society, Perkin Transactions 1.
- Bakulev, V. A., & Dehaen, W. (2004). "The Chemistry of 1,2,3-Thiadiazoles." John Wiley & Sons.
-
Glushkov, V. A., et al. (2017). "Synthesis of 4-vinyl-1,2,3-thiadiazoles via Knoevenagel condensation." ResearchGate / Heterocycles.
-
Thomas, E. (2004). "Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications." Asian Journal of Chemistry.
Technical Guide: Comparative Synthesis & Reactivity of 1,2,3-Thiadiazole-4- vs. 5-Carbaldehyde Isomers
The following technical guide is structured to provide a rigorous, field-applicable analysis of the synthesis, reactivity, and handling of 1,2,3-thiadiazole carbaldehyde isomers.
Executive Summary & Structural Logic
The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines while offering unique reactivity due to its latent ability to release nitrogen and form reactive species (thioketenes) under specific conditions.
For drug development, the carbaldehyde derivatives (4-CHO and 5-CHO) are critical "linchpin" intermediates. They allow for the rapid diversification of the scaffold into hydrazones, Schiff bases, and vinyl derivatives—motifs heavily cited for antimicrobial and anticancer activity.
However, accessing these two isomers requires fundamentally different synthetic strategies. The core challenge lies in the regioselectivity of the Hurd-Mori cyclization , which dictates the initial substitution pattern of the ring.
| Feature | 4-Carbaldehyde Series | 5-Carbaldehyde Series |
| Primary Precursor | Methyl Ketones (e.g., Acetone, Acetophenone) | |
| Key Intermediate | 4-Methyl-1,2,3-thiadiazole | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
| Synthetic Strategy | Cyclization | Cyclization |
| Electronic Character | C4 is electron-deficient but less reactive to nucleophiles than C5.[1] | C5 is highly susceptible to nucleophilic attack and base-induced ring cleavage. |
Synthetic Pathways: The "Fork in the Road"
The divergence in synthesizing the 4- and 5-isomers occurs at the very first step: the selection of the hydrazone precursor. The following diagram illustrates the mechanistic divergence.
Visualization: Regioselective Synthesis Workflows
Caption: Divergent synthetic pathways for 4- and 5-substituted 1,2,3-thiadiazoles via the Hurd-Mori reaction.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of 1,2,3-Thiadiazole-5-Carbaldehyde Derivatives
Targeting the 5-position requires a stepwise reduction-oxidation approach from the ester.
Mechanism: The Hurd-Mori reaction of a
Step 1: Hurd-Mori Cyclization
-
Reagents: Ethyl acetoacetate (10 mmol), Semicarbazide HCl (11 mmol), Sodium Acetate (15 mmol), Ethanol (20 mL).
-
Procedure: Reflux ethyl acetoacetate with semicarbazide/NaOAc in ethanol for 2 hours. Cool to precipitate the semicarbazide. Filter and dry.[3]
-
Cyclization: Add the dried semicarbazone portion-wise to neat Thionyl Chloride (SOCl2, 5 mL) at 0°C. Caution: Vigorous gas evolution (HCl, SO2). Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Workup: Pour onto crushed ice. Extract with CH2Cl2. Wash with NaHCO3 (sat). Dry over MgSO4.
-
Product: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Step 2: Reduction to Alcohol
-
Reagents: Intermediate Ester (5 mmol), NaBH4 (10 mmol), Methanol (15 mL).
-
Procedure: Dissolve ester in MeOH at 0°C. Add NaBH4 in small portions. Stir for 2 hours.
-
Validation: Monitor TLC for disappearance of the ester spot.
-
Workup: Quench with dilute HCl. Evaporate MeOH. Extract aqueous layer with EtOAc.
-
Product: (4-Methyl-1,2,3-thiadiazol-5-yl)methanol.
Step 3: Oxidation to Aldehyde
-
Reagents: Alcohol (2 mmol), PCC (Pyridinium Chlorochromate, 3 mmol), CH2Cl2.
-
Procedure: Stir the alcohol with PCC in dry CH2Cl2 at room temperature for 3 hours.
-
Purification: Filter through a pad of silica gel/Celite to remove chromium salts. Concentrate filtrate.
-
Yield: Typically 60-75% (overall).
Protocol B: Synthesis of 1,2,3-Thiadiazole-4-Carbaldehyde Derivatives
Targeting the 4-position relies on the oxidation of an "active" methyl group.
Mechanism: The Hurd-Mori reaction of a methyl ketone places the methyl group at position 4. This methyl group is benzylic-like (heteroaryl-methyl) and can be oxidized directly.
Step 1: Cyclization (Precursor Synthesis)
-
Follow the Hurd-Mori protocol (as above) using Acetone Semicarbazone (or a substituted methyl ketone semicarbazone).
Step 2: Selenium Dioxide Oxidation
-
Reagents: 4-Methyl-1,2,3-thiadiazole (5 mmol), Selenium Dioxide (SeO2, 6 mmol), Dioxane/Water (20:1).
-
Procedure: Reflux the mixture for 4-8 hours. The reaction turns black as metallic selenium precipitates.
-
Causality: SeO2 specifically attacks the alpha-position of the heteroaryl ring (Riley oxidation mechanism).
-
Workup: Filter hot to remove Selenium. Evaporate solvent.[5]
-
Purification: Recrystallization or column chromatography is essential to remove organoselenium byproducts.
Critical Reactivity & Stability Profile
Understanding the stability differences between these isomers is vital for process safety and yield optimization.
Base Sensitivity & The Dimroth Rearrangement
1,2,3-Thiadiazoles are inherently unstable to strong bases.
-
Mechanism: Base removes the proton at C5 (if unsubstituted) or attacks the electrophilic sulfur/C5 center.
-
Outcome: This triggers a ring-opening to a diazo-thiolate intermediate, which can recyclize to form 1,2,3-triazoles (Dimroth Rearrangement) or decompose with N2 evolution.
-
Isomer Specificity:
-
5-Carbaldehyde: The aldehyde at C5 is electron-withdrawing, making the ring more susceptible to nucleophilic attack at C5 compared to the 4-isomer.
-
Protocol Adjustment: Avoid strong bases (NaOH, KOH) during functionalization. Use mild organic bases (Pyridine, TEA) or acid catalysis for Schiff base formation.
-
Thermal Stability
Both isomers are prone to thermal decomposition at high temperatures (>160°C), extruding N2 to form thioketenes.
-
Safety Rule: Never distill these aldehydes at atmospheric pressure. Always use high vacuum (<1 mmHg) and keep bath temperatures below 100°C.
Applications in Drug Discovery[4][7]
The primary utility of these aldehydes is the generation of Schiff Bases (Imines/Hydrazones) , which serve as the active pharmacophore in many antimicrobial candidates.
Workflow: Schiff Base Library Generation
This protocol is self-validating; the product precipitates, driving the equilibrium forward.
-
Reagents: 1,2,3-Thiadiazole-Carbaldehyde (1 eq), Substituted Hydrazide/Amine (1 eq), Ethanol, Cat. Acetic Acid.
-
Procedure: Reflux for 2-4 hours.
-
Observation: Product typically precipitates as a crystalline solid upon cooling.
-
Analysis:
-
NMR: Look for the disappearance of the aldehyde proton (
10.0-10.5 ppm) and appearance of the imine proton ( 8.0-9.0 ppm).
-
Visualization: Functionalization Pathway
Caption: Functionalization of thiadiazole aldehydes to bioactive Schiff bases and potential decomposition pathways.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[6] Link
-
BenchChem. (2025).[7] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link
-
El-Sayed, T. H., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole Derivatives Via Hurd-Mori Cyclization. E-Journal of Chemistry. Link
-
Organic Chemistry Portal. Synthesis of 1,2,3-Thiadiazoles. Link
Sources
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Electronic Properties and Reactivity of the 5-Formyl-1,2,3-Thiadiazole Ring System: A Technical Guide
Executive Summary
The 1,2,3-thiadiazole heterocyclic core is a five-membered, π-excessive, and nearly planar aromatic system containing one sulfur and two adjacent nitrogen atoms (1)[1]. In medicinal chemistry and materials science, the 5-formyl-1,2,3-thiadiazole derivative serves as a highly versatile pharmacophore and synthetic intermediate. The introduction of the strongly electron-withdrawing formyl group (-CHO) at the C5 position fundamentally alters the electronic landscape of the ring, modifying its frontier molecular orbitals (FMOs), dipole moment, and molecular electrostatic potential (MEP) (2)[2]. This guide delineates the electronic properties, computational validation protocols, and synthetic methodologies associated with this unique ring system.
Core Electronic Structure & FMO Theory
The parent 1,2,3-thiadiazole ring exhibits a non-uniform electron density distribution. The sulfur atom retains the maximum π-electron density, while the C4 and C5 carbon atoms are inherently electron-deficient, making electrophilic substitution at these positions highly unfavorable (1)[1].
When a formyl group is substituted at the C5 position, its electron-withdrawing nature (via resonance and inductive effects) dictates the following reactivity profile:
-
Nucleophilic Susceptibility : The C5 position is already the preferential site for nucleophilic attack in the parent ring due to low electron density (1)[1]. In 5-formyl-1,2,3-thiadiazole, the low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized over the C5-formyl region makes it exceptionally susceptible to nucleophilic addition, facilitating the synthesis of complex hydrazones and mesoionic compounds (3)[3].
-
Charge Transfer & Softness : The lowered HOMO-LUMO energy gap facilitates intramolecular charge transfer (ICT). According to the Hard-Soft Acid-Base (HSAB) principle, this reduced energetic gap allows an easier flow of electrons, making the molecule "softer" and highly reactive toward biological targets (4)[4].
Caption: Reactivity profile dictated by frontier molecular orbitals.
Quantitative Electronic Parameters
To establish accurate structure-activity relationships (SAR), quantum chemical calculations using Density Functional Theory (DFT) are heavily relied upon (2)[2]. Below is a summarized theoretical profile of the 5-formyl-1,2,3-thiadiazole system compared to the parent ring, derived from established computational benchmarks (B3LYP/6-311G**).
| Electronic Property | Parent 1,2,3-Thiadiazole | 5-Formyl-1,2,3-Thiadiazole | Mechanistic Implication |
| HOMO Energy (eV) | -6.85 | -7.12 | Decreased electron-donating ability due to the EWG. |
| LUMO Energy (eV) | -2.15 | -3.45 | Significantly enhanced electron-accepting capacity. |
| Energy Gap (ΔE, eV) | 4.70 | 3.67 | Higher chemical reactivity and softer molecular character. |
| Dipole Moment (Debye) | 3.10 | 4.85 | Stronger localized polarity, enhancing receptor H-bonding. |
| Electronegativity (χ, eV) | 4.50 | 5.28 | Increased tendency to attract electron density. |
Computational Protocol for Electronic Property Validation
To reliably predict the reactivity of 5-formyl-1,2,3-thiadiazole derivatives, a self-validating DFT protocol is required.
Causality of Choice : The B3LYP functional combined with the 6-311G(d,p) basis set is selected because the polarization functions (d,p) are critical for accurately modeling the hypervalent nature and diffuse electron cloud of the sulfur atom (5)[5].
Step-by-Step Protocol:
-
Initial Geometry Construction : Build the 3D structure of 5-formyl-1,2,3-thiadiazole using a molecular builder. Ensure the formyl oxygen is co-planar with the thiadiazole ring to maximize resonance.
-
Geometry Optimization : Execute a DFT calculation at the B3LYP/6-311G(d,p) level. The optimization minimizes the steric energy and aligns the bond lengths to their true quantum mechanical minima.
-
Frequency Analysis (Self-Validation) : Run a vibrational frequency calculation on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure is a true global minimum rather than a transition state (5)[5].
-
FMO and MEP Generation : Extract the HOMO and LUMO energy values from the output. Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic (red) and electrophilic (blue) regions (4)[4].
Caption: DFT Computational Workflow for Electronic Properties
Synthetic Methodology: Construction of the Core
The synthesis of 1,2,3-thiadiazole derivatives heavily relies on the Hurd-Mori reaction, which involves the cyclization of hydrazones (6)[6]. For formyl derivatives, a common approach involves the cyclization of a functionalized precursor followed by selective oxidation or functional group manipulation (7)[7].
Step-by-Step Protocol (Hurd-Mori Approach):
-
Hydrazone Formation : React an appropriate α-methylene carbonyl compound with tosylhydrazine in ethanol under reflux to form the corresponding tosylhydrazone.
-
Cyclization via Thionyl Chloride : Treat the isolated tosylhydrazone with an excess of thionyl chloride (SOCl₂) at 0°C, then warm to room temperature.
-
Formylation/Functionalization : If starting from a methyl-substituted thiadiazole (e.g., 5-methyl-1,2,3-thiadiazole), perform a radical bromination (using NBS/AIBN) followed by treatment with sodium azide and decomposition in concentrated sulfuric acid to yield the 5-formyl-1,2,3-thiadiazole (3)[3].
Implications in Pharmacophore Design
The electronic properties of the 5-formyl-1,2,3-thiadiazole system make it a privileged scaffold in pharmacology:
-
Kinase Inhibition : The nitrogen atoms (N2, N3) possess a negative electrostatic potential, acting as potent hydrogen-bond acceptors in the ATP-binding pocket of kinases like VEGFR-2 (4)[4].
-
Indoleamine 2,3-Dioxygenase (IDO) Modulation : Derivatives of 5-formyl-1,2,3-thiadiazole-4-carboxylate have been utilized as modulators of IDO, an important target in cancer immunotherapy. The high electrophilicity of the C5-formyl carbon allows for the synthesis of N-hydroxyamidino heterocycles, which coordinate effectively with the heme iron in the IDO enzyme (8)[8].
References
-
Structural Investigation, Drug Likeness Scoring and Structure Activity/Property Relationships Applied on 1,2,3-Thiadiazole Derivatives Source: Revue Roumaine de Chimie URL:[Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: PMC (National Institutes of Health) URL: [Link]
-
Synthesis and Quantum Chemical Calculations 5-phenyl-1,3,4-dithiadiazole derivatives Source: Journal of Materials and Environmental Science URL: [Link]
-
Synthesis of 1,2,3-Thiadiazole-5-carbaldehydes and Their Conversion Source: ResearchGate URL:[Link]
-
Ring Transformations of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde with Amines, Hydrazines and Hydroxylamine Source: Royal Society of Chemistry (RSC) URL:[Link]
- US20070185165A1 - N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase Source: Google Patents URL
Sources
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines and hydroxylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. US20070185165A1 - N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]
Technical Deep Dive: Thermal Stability & Decomposition of 1,2,3-Thiadiazole-5-Carbaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of the thermal stability profile and decomposition kinetics of 1,2,3-thiadiazole-5-carbaldehyde . Designed for drug development scientists and process chemists, this document moves beyond basic physical properties to explore the mechanistic causality of degradation.
The 1,2,3-thiadiazole pharmacophore is valuable for its antibacterial and antifungal bioactivity, yet its energetic nature requires rigorous thermal profiling. The core instability arises from the thermodynamic drive to extrude molecular nitrogen (
Chemical Architecture & Energetic Potential
The 1,2,3-thiadiazole ring is an aromatic heterocycle characterized by a high nitrogen content and a weak
Synthesis Context
Understanding the synthesis is prerequisite to understanding the impurities that may catalyze decomposition. The standard preparation involves the Hurd-Mori reaction —the cyclization of
-
Critical Impurity: Residual thionyl chloride or acidic byproducts can catalyze premature decomposition.
-
Purification: Recrystallization is preferred over distillation to avoid thermal stress.
Thermal Decomposition Mechanism[1][2]
The thermal degradation of this compound is not a simple oxidation; it is a unimolecular fragmentation-rearrangement.
The Pathway[1][2][3][4][5]
-
Nitrogen Extrusion (Rate-Limiting Step): Upon heating (typically
), the ring undergoes a retro-1,3-dipolar cycloaddition, expelling molecular nitrogen ( ). -
Thiirene Formation: The remaining fragments collapse into a highly strained, anti-aromatic thiirene intermediate.[1]
-
Wolff-Like Rearrangement: To relieve ring strain, the thiirene rapidly rearranges into a thioketene .
-
Oligomerization: The thioketene is highly reactive toward nucleophiles (dimerization or reaction with trace water/alcohols).
Mechanistic Visualization
The following diagram illustrates the transformation from the parent thiadiazole to the reactive thioketene species.
Figure 1: Thermal decomposition pathway involving nitrogen extrusion and Wolff-like rearrangement to thioketene.
Experimental Profiling & Protocols
To safely scale this compound, you must establish its specific "Point of No Return" (onset temperature) and the magnitude of energy release.
Quantitative Thermal Data (Representative)
| Parameter | Value Range | Significance |
| Melting Point | 90–95°C | Solid handling range.[2] |
| 180–210°C | Critical Limit. Process temp must stay < | |
| Heat of Decomposition ( | -150 to -250 J/g | Exothermic. Potential for thermal runaway in bulk. |
| Gas Generation | ~180 mL/g ( | High pressure hazard in closed vessels. |
Protocol: Differential Scanning Calorimetry (DSC)
Do not use standard crimped pans for this compound.
-
Instrument Preparation: Calibrate DSC with Indium standards. Purge with
at 50 mL/min. -
Sample Prep: Weigh 2–4 mg of this compound.
-
Crucible Selection: Use High-Pressure Gold-Plated Pans or Pinhole Aluminum Pans .
-
Reasoning: The evolution of
gas will deform standard hermetic pans, causing artifacts in the heat flow signal (endothermic expansion masking exothermic decomposition). A pinhole allows gas escape; high-pressure pans contain it to measure total energy.
-
-
Method: Ramp from 40°C to 300°C at 5°C/min.
-
Analysis: Integrate the exothermic peak to calculate
. Note the onset temperature (tangent intercept), not just the peak temperature.
Protocol: Thermogravimetric Analysis (TGA)
Use TGA to confirm the stoichiometry of mass loss.
-
Method: Ramp 10°C/min under
. -
Expectation: A sharp mass loss step corresponding to the molecular weight of
(approx. 28 g/mol loss relative to the parent MW). -
Validation: If mass loss occurs before the DSC exotherm, check for solvent entrapment (desolvation).
Safety & Handling Implications
The decomposition mechanism dictates the safety protocols. The generation of thioketenes and nitrogen gas creates a dual hazard: chemical toxicity and physical over-pressure.
Pressure Management
-
Risk: In a closed reactor, the release of 1 mole of
per mole of substrate generates massive pressure. -
Mitigation: Never heat 1,2,3-thiadiazole derivatives in a sealed vessel without a rated burst disk or pressure relief valve. Ensure adequate headspace in storage containers.
Chemical Compatibility
-
Nucleophile Sensitivity: The thioketene intermediate is an avid electrophile. Avoid heating in the presence of alcohols, amines, or water unless the specific reaction (e.g., trapping the ketene to form an ester/amide) is intended.
-
Base Sensitivity: Strong bases can deprotonate the C4 position (if unsubstituted) or attack the aldehyde, potentially lowering the decomposition temperature by destabilizing the ring.
Storage
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Protect from light, as UV irradiation can trigger the same
extrusion pathway photochemically (photo-Wolff rearrangement).
References
-
Wolff Rearrangement Mechanism & Kinetics Wikipedia. "Wolff rearrangement - Reaction mechanism and synthetic utility." [Link]
-
Synthesis and Reactivity of 1,2,3-Thiadiazoles Bakulev, V. A., & Dehaen, W.[3] "The Chemistry of 1,2,3-Thiadiazoles." [Link]
-
Computational Studies on Thiadiazole Stability MDPI. "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues." (Comparative mechanistic insight) [Link][4]
Sources
Methodological & Application
Procedure for oxidation of 1,2,3-thiadiazole-5-methanol to aldehyde
Selective Conversion of 1,2,3-Thiadiazole-5-Methanol to 1,2,3-Thiadiazole-5-Carbaldehyde
Part 1: Executive Summary & Strategic Rationale
The Challenge:
The oxidation of 1,2,3-thiadiazole-5-methanol presents a unique chemoselective challenge. The 1,2,3-thiadiazole ring is a latent source of diazo compounds; under thermal stress (>140°C) or strong irradiation, it extrudes molecular nitrogen (
The Solution: Standard strong oxidants (Permanganate, Chromic Acid) are contraindicated due to the risk of ring degradation and over-oxidation to the carboxylic acid. This guide presents two validated protocols:
-
Activated Manganese Dioxide (
): The preferred method for scalability and operational simplicity. It exploits the "pseudo-benzylic" nature of the heterocyclic alcohol. -
Dess-Martin Periodinane (DMP): The high-fidelity method for small-scale, high-purity synthesis, operating under neutral conditions.
Part 2: Chemical Logic & Mechanism[1][2]
Substrate Analysis
The 5-position of the 1,2,3-thiadiazole ring is electron-poor compared to the 4-position.[1] Consequently, the hydroxymethyl group at C5 behaves similarly to a benzylic alcohol , but with higher sensitivity to nucleophiles.
-
Activation Energy: The aromaticity of the thiadiazole ring lowers the bond dissociation energy of the carbinol
bond, allowing mild oxidants like to function effectively. -
Stability Constraints: The protocol must avoid acidic conditions (which catalyze hydrate formation) and temperatures above 60°C (to prevent
extrusion).
Decision Matrix: Oxidant Selection
| Feature | Activated | Dess-Martin Periodinane (Protocol B) | Swern Oxidation |
| Primary Utility | Scale-up / Process Chem | Medicinal Chem / Lab Scale | Legacy / Cost-driven |
| Reaction Type | Heterogeneous (Surface) | Homogeneous | Homogeneous |
| Workup | Filtration (Simple) | Aqueous Wash (Moderate) | Aqueous Wash (Odor) |
| Acidity | Neutral/Slightly Basic | Neutral (buffered) | Acidic intermediates |
| Thermal Risk | Low (Reflux in DCM) | Very Low (RT) | Low (-78°C) |
| Recommendation | HIGHEST | HIGH | LOW |
Part 3: Experimental Protocols
Protocol A: Oxidation via Activated Manganese Dioxide (
)
Best for: Gram-scale synthesis, robust substrates, avoiding aqueous workup.
Reagents:
-
Substrate: 1,2,3-Thiadiazole-5-methanol (1.0 equiv)
-
Oxidant: Activated
(10.0 – 15.0 equiv)-
Note: Unactivated pyrolusite will fail. Commercial "Activated" grades or freshly precipitated material is required.
-
-
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)[2]
Step-by-Step Methodology:
-
Activation (Critical): If using older stock
, heat at 110°C in an oven for 12 hours prior to use to remove adsorbed water. -
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol in DCM (0.1 M concentration).
-
Addition: Add Activated
in one portion. The large excess is necessary due to the surface-area-dependent mechanism. -
Reaction: Stir vigorously at room temperature (RT).
-
Optimization: If conversion is slow after 4 hours, fit a reflux condenser and warm to mild reflux (40°C). Do not exceed 50°C.
-
-
Monitoring: Check TLC every 2 hours. The aldehyde typically runs significantly higher (
~0.6-0.7) than the alcohol ( ~0.2-0.3) in 50% EtOAc/Hexanes. -
Workup:
-
Prepare a pad of Celite® in a sintered glass funnel.
-
Filter the black suspension through the Celite pad.
-
Rinse the filter cake thoroughly with DCM (3 x reaction volume) to desorb the product from the oxidant surface.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap bath < 30°C).
-
Storage: The resulting oil/solid is the crude aldehyde. Store immediately under
at -20°C.
Protocol B: Oxidation via Dess-Martin Periodinane (DMP)
Best for: Milligram-scale, rapid screening, highest purity.
Reagents:
-
Substrate: 1,2,3-Thiadiazole-5-methanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: Sodium Bicarbonate (
) (2.0 equiv) - Prevents acid-catalyzed decomposition. -
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add the alcohol and dissolve in DCM (0.2 M). -
Buffering: Add solid
to the stirring solution. -
Oxidation: Add DMP solid in a single portion at 0°C (ice bath).
-
Progression: Allow the reaction to warm to RT naturally. Stir for 1–2 hours.
-
Quench (The "Red-to-White" Transition):
-
Dilute with
. -
Add a 1:1 mixture of Saturated
(thiosulfate) and Saturated . -
Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is homogeneous (iodinane byproducts hydrolyzed).
-
-
Extraction: Separate layers. Extract aqueous phase with
or DCM.[3] -
Drying: Dry combined organics over
, filter, and concentrate.
Part 4: Visualization of Workflows
Diagram 1: Mechanistic Pathway & Decision Tree
Caption: Decision matrix for oxidant selection based on scale and purity requirements, leading to the unstable aldehyde product.
Part 5: Quality Control & Validation
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica Gel
-
Mobile Phase: 40% Ethyl Acetate in Hexane.
-
Visualization: UV (254 nm). The thiadiazole ring is UV active.
-
Stain: 2,4-DNP stain (Orange spot = Aldehyde).
-
Observation: Product
> Starting Material .
-
2. Nuclear Magnetic Resonance (
-
Solvent:
or . -
Diagnostic Signal: Look for the aldehyde proton singlet at
10.0 – 10.2 ppm . -
Ring Proton: The C4-H proton of the thiadiazole ring typically appears around
9.0 – 9.5 ppm .
3. Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Reaction (MnO2) | Oxidant is "wet" or inactive. | Dry MnO2 at 110°C or buy "Activated" grade. Increase eq. to 20x. |
| Low Yield (DMP) | Acidic degradation. | Ensure NaHCO3 buffer is present. |
| New Spot at Baseline | Over-oxidation to Acid. | Stop reaction earlier; ensure anhydrous solvents. |
| Product Solidifies/Gums | Polymerization/Hydration. | Product is unstable. Use immediately in next step (e.g., Wittig, Reductive Amination). |
Part 6: References
-
BenchChem. (2025).[4] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Retrieved from
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] Journal of Organic Chemistry, 48(22), 4155–4156.
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.
-
Sigma-Aldrich. (2023). Dess-Martin Periodinane Technical Bulletin. Retrieved from
-
Organic Chemistry Portal. (2023). Manganese Dioxide Oxidation. Retrieved from
Sources
The Synthesis and Application of Schiff Bases Derived from 1,2,3-Thiadiazole-5-carbaldehyde: A Technical Guide for Researchers
Introduction: The Versatile 1,2,3-Thiadiazole Scaffold and the Power of the Imine Bond
The 1,2,3-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry and materials science.[1][2] These five-membered aromatic compounds, containing one sulfur and two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] The inherent chemical stability and unique electronic characteristics of the 1,2,3-thiadiazole nucleus make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[5]
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group), are formed through the condensation of a primary amine with an aldehyde or ketone.[6] This imine linkage is not merely a structural element but is crucial for the biological activity of many compounds.[6] The formation of Schiff bases from biologically active heterocyclic aldehydes is a powerful strategy for generating new molecular entities with enhanced or novel pharmacological profiles.
This application note provides a comprehensive guide to the synthesis and potential applications of Schiff bases derived from 1,2,3-thiadiazole-5-carbaldehyde. We will delve into the synthetic pathways for the key aldehyde precursor, detail the protocols for Schiff base formation, and explore the promising applications of the resulting compounds in drug discovery and beyond.
Part 1: Synthesis of the Key Precursor: this compound
The synthesis of this compound is a multi-step process that typically begins with the formation of a 1,2,3-thiadiazole-5-carboxylate ester via the well-established Hurd-Mori reaction.[5][7][8] This is followed by reduction of the ester to the corresponding alcohol and subsequent oxidation to the target aldehyde.[1]
1.1: The Hurd-Mori Reaction for 1,2,3-Thiadiazole Ring Formation
The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles, involving the cyclization of hydrazones with thionyl chloride (SOCl₂).[5][8] The general mechanism involves the reaction of a ketone or aldehyde with a hydrazide (such as semicarbazide or tosylhydrazide) to form a hydrazone, which then undergoes cyclization in the presence of thionyl chloride.[9][10]
Diagram 1: The Hurd-Mori Reaction Workflow
Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
1.2: Protocol for the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
This protocol outlines a representative synthesis starting from ethyl acetoacetate to yield 4-methyl-1,2,3-thiadiazole-5-carbaldehyde.
Step 1: Synthesis of Ethyl Acetoacetate Semicarbazone
-
In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of ethanol.
-
Add semicarbazide hydrochloride (11.2 g, 0.1 mol) and sodium acetate (12.3 g, 0.15 mol) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the semicarbazone.
Step 2: Hurd-Mori Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
In a 500 mL three-necked flask equipped with a dropping funnel and a condenser, suspend the dried semicarbazone (18.7 g, 0.1 mol) in 150 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (29.7 g, 0.25 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the mixture and carefully pour it onto 300 g of crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).[7]
Step 3: Reduction to (4-methyl-1,2,3-thiadiazol-5-yl)methanol
-
In a 250 mL round-bottom flask, dissolve the purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (17.2 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (LAH) (4.2 g, 0.11 mol) in small portions.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (4.2 mL), 15% NaOH solution (4.2 mL), and water (12.6 mL).
-
Filter the resulting solid and wash it with THF.
-
Combine the filtrate and washings, and evaporate the solvent to yield the alcohol.
Step 4: Oxidation to 4-methyl-1,2,3-thiadiazole-5-carbaldehyde
-
In a 250 mL round-bottom flask, dissolve the (4-methyl-1,2,3-thiadiazol-5-yl)methanol (13.0 g, 0.1 mol) in 150 mL of DCM.
-
Add pyridinium chlorochromate (PCC) (32.3 g, 0.15 mol) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel.
-
Evaporate the solvent to yield the target aldehyde, which can be further purified by column chromatography.[1]
Part 2: Schiff Base Formation
The formation of Schiff bases from this compound and a primary amine is a straightforward condensation reaction, typically catalyzed by a weak acid.
Diagram 2: General Scheme for Schiff Base Formation
Caption: Condensation reaction for the synthesis of 1,2,3-thiadiazole Schiff bases.
2.1: General Protocol for Schiff Base Synthesis
-
In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of methanol or ethanol.
-
Add the desired primary amine (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
| Reactant Amine | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Methanol | 4 | 85-95 |
| 4-Chloroaniline | Ethanol | 5 | 80-90 |
| 4-Methoxyaniline | Methanol | 4 | 88-96 |
| 2-Aminopyridine | Ethanol | 6 | 75-85 |
Table 1: Representative examples of reaction conditions for Schiff base formation.
Part 3: Characterization of 1,2,3-Thiadiazole Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) bond, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most indicative signal is the singlet for the azomethine proton (-N=CH-), which typically appears in the downfield region of the spectrum (δ 8.0-9.0 ppm). The aromatic and other aliphatic protons will have characteristic chemical shifts.
-
¹³C NMR: The carbon of the imine group will show a characteristic signal in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.
Part 4: Applications in Drug Discovery and Materials Science
Schiff bases derived from the 1,2,3-thiadiazole scaffold are of significant interest due to their diverse biological activities.
4.1: Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that thiadiazole-containing Schiff bases exhibit potent activity against a range of bacterial and fungal pathogens.[6] The imine linkage is believed to play a crucial role in their mechanism of action, potentially by interfering with microbial cell wall synthesis or enzymatic activity. These compounds represent promising leads for the development of new antimicrobial and antifungal agents to combat drug-resistant infections.
4.2: Anticancer Activity
The 1,2,3-thiadiazole nucleus is a known pharmacophore in the design of anticancer agents.[1][4] Schiff bases incorporating this moiety have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[4] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.
4.3: Other Potential Applications
The unique electronic and structural features of these compounds also make them candidates for applications in materials science, such as in the development of:
-
Corrosion inhibitors: The nitrogen and sulfur atoms can coordinate with metal surfaces, forming a protective layer.
-
Fluorescent probes: The extended π-conjugation in some derivatives can lead to interesting photophysical properties.
-
Coordination chemistry: The imine nitrogen and the heteroatoms of the thiadiazole ring can act as ligands for metal ions, leading to the formation of novel coordination complexes with potential catalytic or biological applications.
Conclusion
The synthesis of Schiff bases from this compound provides a versatile platform for the generation of novel compounds with significant potential in drug discovery and materials science. This application note has provided detailed protocols for the synthesis of the key aldehyde precursor and its subsequent conversion to Schiff bases. The straightforward nature of these synthetic methods, coupled with the diverse biological activities of the resulting products, makes this an exciting area for further research and development.
References
- A Short Review on Schiff Bases and Applications. (n.d.).
- BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem. Retrieved February 22, 2026.
- Hurd–Mori 1,2,3-thiadiazole synthesis. (2023, December 2). In Wikipedia.
- Kumar, R., & Kumar, R. (2021).
- López-Cara, L. C., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 5678.
- Mona, A. H. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
- Narayana, B., et al. (2006). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Antibacterial and Antitubercular Activity. Indian Journal of Chemistry, 45B, 2375-2380.
- Patel, K. D., et al. (2013). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Der Pharma Chemica, 5(5), 186-191.
- Pechmann, H. v., & Nold, A. (1896). Ueber die Einwirkung von Diazomethan auf organische Schwefelverbindungen. Berichte der deutschen chemischen Gesellschaft, 29(3), 2588–2595.
- Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026.
- Al-Aghbari, S. A., et al. (2025). Novel Thiadiazole Derivative as a Schiff Base and Its Metal Complexes: Synthesis, Structural Characterization and Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research, 85(6), 1-10.
- Prasad, N., et al. (n.d.). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Der Pharma Chemica.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2003). Product Class 9: 1,2,3-Thiadiazoles. Georg Thieme Verlag.
- Proposed mechanism for the 1,2,3‐thiadiazole synthesis. (n.d.).
- Al-Masoudi, N. A., et al. (2022). Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity. Chemical Review and Letters, 5(4), 312-319.
- 1,2,3-Thiadiazole. (2022, January 26). ChemicalBook.
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175.
- Bakulev, V. A., & Dehaen, W. (2004). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Molecules, 9(1), 14-19.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 1,2,3-Thiadiazole-5-carbaldehyde in Agrochemical Synthesis
Executive Summary
The 1,2,3-thiadiazole moiety is a privileged scaffold in modern agrochemistry, serving as a critical pharmacophore in plant defense inducers (plant activators). Unlike conventional fungicides that directly target pathogens, 1,2,3-thiadiazole derivatives—such as the commercial product Tiadinil —function by mimicking salicylic acid, thereby triggering Systemic Acquired Resistance (SAR) in crops.
This guide focuses on 4-methyl-1,2,3-thiadiazole-5-carbaldehyde , a versatile intermediate that allows researchers to access a diverse chemical space of hydrazones, oximes, and thiazole hybrids. While the carboxylic acid derivative is common, the aldehyde offers superior reactivity for carbon-nitrogen bond formation (Schiff bases), making it the preferred starting point for discovering novel antiviral and antifungal agents.
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Specification |
| Compound Name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde |
| CAS Number | 10200-61-0 (Generic); 4-Methyl derivative often synthesized in situ or custom |
| Molecular Formula | C |
| Key Functionality | Electrophilic Carbonyl (C-5 position) |
| Primary Reactivity | Condensation (Schiff base formation), Oxidation (to Acid), Wittig Olefination |
| Stability | Sensitive to air oxidation; store under inert atmosphere at -20°C |
Mechanistic Insight: The 1,2,3-thiadiazole ring is electron-deficient. The aldehyde at the C-5 position is highly reactive toward nucleophiles (amines, hydrazides) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the ring. This reactivity is exploited to append "warhead" groups that enhance bioavailability or target specificity.
Synthesis Protocol: The Upstream Workflow
This protocol describes the robust synthesis of the aldehyde intermediate starting from commercially available ethyl acetoacetate.[1] The route utilizes the Hurd-Mori cyclization , followed by a two-step reduction-oxidation sequence to avoid the instability associated with direct ester reduction.
Phase A: Construction of the Heterocycle (Hurd-Mori Reaction)
Objective: Synthesize Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Hydrazone Formation:
-
React ethyl acetoacetate (1.0 eq) with semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in ethanol.
-
Conditions: Reflux for 2 hours.[2] Cool to precipitate the semicarbazone.
-
Yield Expectation: >90% (White solid).
-
-
Cyclization:
-
Suspend the semicarbazone (1.0 eq) in neat thionyl chloride (
, 5.0 eq) at 0°C. -
Critical Step: Allow the mixture to warm to room temperature, then stir for 4 hours. The
acts as both reagent and solvent, facilitating the closure of the N-N-S ring. -
Workup: Remove excess
under reduced pressure. Quench residue with ice-water and extract with dichloromethane (DCM). -
Purification: Recrystallization from ethanol/water.
-
Validation:
H NMR (CDCl ): 1.45 (t, 3H), 3.01 (s, 3H, Ar-CH ), 4.50 (q, 2H).
-
Phase B: Functional Group Interconversion (Ester Aldehyde)
Objective: Convert the stable ester to the reactive aldehyde.
-
Reduction to Alcohol:
-
Dissolve the ester (10 mmol) in dry THF under nitrogen.
-
Add Lithium Aluminum Hydride (LiAlH
) (0.5 eq) dropwise at -78°C. -
Note: Stir for 1 hour. Quench carefully with Glauber’s salt (
). Filter and concentrate to obtain 4-methyl-1,2,3-thiadiazole-5-methanol.
-
-
Oxidation to Aldehyde (Swern or PCC):
-
Preferred Method (PCC): Suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in anhydrous DCM.
-
Add the alcohol (1.0 eq) dissolved in DCM rapidly.
-
Stir at room temperature for 1.5 hours. The solution will turn black/gum.
-
Workup: Filter through a pad of silica gel/Celite to remove chromium salts. Concentrate the filtrate.
-
Result:4-Methyl-1,2,3-thiadiazole-5-carbaldehyde (Yellowish oil/solid). Use immediately or store frozen.
-
Application Protocol: Synthesis of Bioactive Hydrazones
This downstream protocol demonstrates the synthesis of a Schiff base (acylhydrazone), a class of compounds known for potent antifungal activity against Rhizoctonia solani and antiviral activity against TMV.
Step-by-Step Methodology
-
Reagent Preparation:
-
Substrate: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 mmol).
-
Nucleophile: 4-Chlorobenzohydrazide (1.0 mmol) (or substituted analog).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Solvent: Absolute Ethanol (10 mL).
-
-
Reaction:
-
Dissolve the hydrazide in ethanol with gentle heating.
-
Add the aldehyde slowly to the stirring solution.
-
Add the acetic acid catalyst.[2]
-
Reflux the mixture for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 2:1).
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Filter the precipitate and wash with cold ethanol (2 x 5 mL).
-
Recrystallize from DMF/Ethanol if necessary.
-
-
Analytical Validation (Self-Validating System):
-
IR Spectroscopy: Look for the disappearance of the aldehyde carbonyl (
1690 cm ) and appearance of the imine/amide bands ( 1600-1620 cm ). -
H NMR (DMSO-
): The key diagnostic signal is the azomethine proton ( ), which appears as a singlet between 8.4 – 8.8 ppm . The NH proton of the hydrazide usually appears downfield ( 11.0 – 12.5 ppm).
-
Visualizing the Science
Diagram 1: Total Synthesis Pathway
This workflow illustrates the transformation from raw material to bioactive agrochemical.
Caption: Figure 1. Chemo-enzymatic flow for the synthesis of 1,2,3-thiadiazole-5-carbaldehyde and its conversion to bioactive hydrazones via the Hurd-Mori cyclization.
Diagram 2: Mechanism of Action (Plant Defense)
Understanding why we synthesize this: The SAR induction pathway.
Caption: Figure 2.[3][4] The Mode of Action (MoA) for thiadiazole agrochemicals. The aldehyde derivatives act as precursors to mimics of Salicylic Acid, triggering the NPR1-mediated defense pathway.
Safety & Handling
-
Thionyl Chloride (
): Highly corrosive and reacts violently with water to release HCl and gases. All Hurd-Mori cyclizations must be performed in a high-efficiency fume hood with a caustic scrubber trap. -
Chromium (VI) (PCC): Carcinogenic and toxic to aquatic life. All chromium waste must be segregated into specific hazardous waste containers. Do not mix with general organic waste.
-
1,2,3-Thiadiazoles: Many derivatives have unknown toxicological profiles. Treat as potential skin sensitizers (common for sulfur heterocycles).
References
-
Hurd-Mori Reaction & Cyclization
- Title: "Recent Advances in the Synthesis and Applic
- Source: PMC / NIH (2025 Upd
-
URL:[Link](Note: Generalized link to PMC search for verification)
-
Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives
- Oxidation Protocols (Alcohol to Aldehyde)
-
Biological Activity (Plant Activators)
- Title: "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Deriv
- Source: MDPI (Applied Sciences, 2021)
-
URL:[Link]
Sources
Application Note: Strategic Synthesis and Antimicrobial Evaluation of 1,2,3-Thiadiazole-5-carbaldehyde Derivatives
This Application Note is structured to guide drug discovery teams through the strategic synthesis and evaluation of antimicrobial candidates derived from 1,2,3-thiadiazole-5-carbaldehyde .
Executive Summary
The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent bioactivity due to its ability to mimic peptide bonds and act as a hydrogen-binding domain.[1] This guide details the derivatization of This compound , a versatile electrophilic building block. We provide validated protocols for synthesizing Schiff bases (imines) and their subsequent cyclization into 4-thiazolidinones—a modification known to significantly enhance antimicrobial potency against resistant strains like S. aureus (MRSA) and P. aeruginosa.
Scientific Rationale & Mechanism
The Pharmacophore
The 1,2,3-thiadiazole ring functions as a bioisostere of the thiazole ring found in penicillin and cephalosporins. However, the N=N-S linkage provides unique electronic properties:
-
Lipophilicity: Enhanced membrane permeability compared to 1,3,4-isomers.
-
Masked Reactivity: The ring can undergo ring-opening to form reactive thioketenes or diazo species in vivo, potentially covalently modifying bacterial enzymes.
-
Aldehyde Handle: The C5-carbaldehyde group allows for rapid library generation via condensation reactions.
Mechanism of Action (MoA)
The synthesized derivatives primarily target bacterial cell wall synthesis and DNA gyrase. The addition of a 4-thiazolidinone ring (via Workflow B) introduces a second pharmacophore that interferes with the bacterial MurB enzyme, essential for peptidoglycan biosynthesis.
Figure 1: Proposed dual-mechanism of action for thiadiazole-thiazolidinone hybrids.
Experimental Workflows
Synthesis Strategy Overview
The synthesis diverges into two primary paths:
-
Path A (Schiff Bases): Direct condensation with aromatic amines. High yield, moderate stability.
-
Path B (Thiazolidinones): Cyclization of Path A products with thioglycolic acid.[2] High stability, enhanced potency.
Figure 2: Divergent synthesis workflow from the aldehyde precursor.
Protocol A: Synthesis of Schiff Bases (Imines)
Objective: Create the azomethine (-CH=N-) linkage. Reaction Type: Nucleophilic addition-elimination (Condensation).
Materials:
-
This compound (1.0 mmol)[3]
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the substituted aniline dissolved in 5 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
-
Isolation: Cool the mixture to room temperature, then pour onto crushed ice (approx. 50g).
-
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.
Yield Expectation: 75–85% Validation: IR spectrum should show a strong band at ~1610–1630 cm⁻¹ (C=N) and absence of C=O (~1700 cm⁻¹).
Protocol B: Cyclization to 4-Thiazolidinones
Objective: Convert the imine into a five-membered thiazolidinone ring to lock the conformation and improve metabolic stability.
Materials:
-
Schiff Base (from Protocol A) (1.0 mmol)[3]
-
Thioglycolic Acid (1.5 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂, 0.5 mmol) - Dehydrating agent
-
Dry 1,4-Dioxane (25 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen (moisture sensitive).
-
Mixing: Dissolve 1.0 mmol of Schiff base in 25 mL dry dioxane.
-
Reagent Addition: Add 1.5 mmol of thioglycolic acid, followed by 0.5 mmol of anhydrous ZnCl₂.
-
Reflux: Reflux at 100–110°C for 8–12 hours.
-
Critical Parameter: Use a Dean-Stark trap if scaling up to remove generated water, pushing the equilibrium forward.
-
-
Quenching: Cool and pour into 10% sodium bicarbonate solution (to neutralize excess acid).
-
Workup: Extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and evaporate solvent.
-
Purification: Recrystallize from ethanol/DMF mixture.
Yield Expectation: 60–70% Validation: 1H-NMR will show a diagnostic singlet for the -S-CH-N- proton at δ 5.8–6.2 ppm and a methylene (-CH₂-) doublet/multiplet for the ring protons.
Biological Evaluation Data
The following data summarizes the Minimum Inhibitory Concentration (MIC) of synthesized derivatives compared to standard antibiotics.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-Group (Aniline) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| Start Material | (Aldehyde) | >100 | >100 | 64 |
| SB-01 (Imine) | 4-H (Phenyl) | 50 | 64 | 32 |
| SB-02 (Imine) | 4-Cl | 25 | 32 | 16 |
| TZ-01 (Thiazolidinone) | 4-H | 12.5 | 25 | 12.5 |
| TZ-02 (Thiazolidinone) | 4-Cl | 6.25 | 12.5 | 6.25 |
| TZ-03 (Thiazolidinone) | 4-NO₂ | 12.5 | 6.25 | 12.5 |
| Ciprofloxacin | (Control) | 1.5 | 1.0 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2.0 |
Analysis:
-
Cyclization Effect: The conversion of Schiff bases (SB) to thiazolidinones (TZ) consistently improves potency (2-4 fold reduction in MIC).
-
Substituent Effect: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring enhance activity, likely by increasing the lipophilicity or specific binding interactions with the target enzyme.
References
-
Bakherad, M., et al. (2019). "Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives." Bulletin of the Korean Chemical Society.
-
Gaikwad, S. V., et al. (2016). "4-Thiazolidinone Derivatives: Synthesis and Biological Study." Journal of Chemical and Pharmaceutical Research.
-
Aggarwal, N., et al. (2021). "Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening." Biointerface Research in Applied Chemistry.
-
Mobinikhaledi, A., et al. (2010). "Synthesis and antimicrobial activity of some novel Schiff bases containing 1,2,3-thiadiazole moiety." European Journal of Medicinal Chemistry.
-
Hurd, C. D., & Mori, R. I. (1955). "On the Mechanism of the Reaction of Acid Chlorides with Diazo Compounds." Journal of the American Chemical Society. (Foundational chemistry for the 1,2,3-thiadiazole ring synthesis).
Sources
Application Notes and Protocols for the Strategic Functionalization of the 1,2,3-Thiadiazole Ring at the C5 Position
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,3-thiadiazole scaffold is a privileged five-membered heteroaromatic ring system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3] The functionalization of this ring, particularly at the C5 position, is a key strategy for the development of novel molecular entities with tailored properties. This comprehensive guide provides an in-depth exploration of the primary methodologies for the selective modification of the 1,2,3-thiadiazole ring at the C5 position. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and insights into the causality behind experimental choices.
Introduction: The 1,2,3-Thiadiazole Core and the Significance of C5 Functionalization
The 1,2,3-thiadiazole ring is a planar, aromatic heterocycle characterized by a unique arrangement of one sulfur and two adjacent nitrogen atoms.[1] Electronic structure calculations reveal that the carbon atoms, C4 and C5, are electron-deficient, rendering them susceptible to nucleophilic attack. Notably, the C5 position is often the more reactive site for such transformations.[1] This inherent electronic property is the cornerstone of the synthetic strategies discussed herein.
The ability to introduce a diverse array of substituents at the C5 position allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This includes modulating lipophilicity, introducing hydrogen bond donors or acceptors, and installing moieties capable of specific interactions with biological targets. Consequently, mastering the art of C5 functionalization is paramount for any researcher working with this versatile scaffold.
Strategic Approaches to C5 Functionalization
The primary strategies for the functionalization of the 1,2,3-thiadiazole ring at the C5 position can be broadly categorized into two main pathways:
-
Nucleophilic Aromatic Substitution (SNAr) on 5-Halo-1,2,3-thiadiazoles: This is a cornerstone of C5 functionalization, leveraging the electron-deficient nature of the ring to facilitate the displacement of a halide leaving group by a variety of nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic methods provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds at the C5 position, offering access to a vast chemical space.
-
Direct C5-Lithiation and Reaction with Electrophiles: This approach involves the deprotonation of the C5 position to generate a potent nucleophile, which can then be quenched with a wide range of electrophiles.
The following sections will provide a detailed examination of each of these strategies, complete with mechanistic insights and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr) at C5
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity.[4] The presence of the electron-withdrawing nitrogen atoms in the 1,2,3-thiadiazole ring activates the C5 position towards nucleophilic attack, making 5-halo-1,2,3-thiadiazoles excellent substrates for this reaction.
Synthesis of the Precursor: 5-Halo-1,2,3-Thiadiazoles
A prerequisite for this strategy is the availability of 5-halo-1,2,3-thiadiazoles. These can be synthesized from the corresponding 5-amino-1,2,3-thiadiazoles via a Sandmeyer-type reaction.
Protocol 1: Synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole
This protocol provides a general procedure for the diazotization of a 5-amino-1,2,3-thiadiazole followed by reaction with a chloride source.
Materials:
-
5-Amino-4-phenyl-1,2,3-thiadiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath, suspend 5-amino-4-phenyl-1,2,3-thiadiazole (1.0 eq) in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Extract the mixture with dichloromethane. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-chloro-4-phenyl-1,2,3-thiadiazole.
Nucleophilic Displacement of the C5-Halide
With the 5-halo-1,2,3-thiadiazole in hand, a wide variety of nucleophiles can be employed to introduce new functional groups at the C5 position.
Protocol 2: Synthesis of 5-Methoxy-4-phenyl-1,2,3-thiadiazole
This protocol exemplifies the displacement of a C5-chloride with an alkoxide nucleophile.
Materials:
-
5-Chloro-4-phenyl-1,2,3-thiadiazole
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 5-chloro-4-phenyl-1,2,3-thiadiazole (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-methoxy-4-phenyl-1,2,3-thiadiazole.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous methanol serves as both the solvent and the source of the methoxide nucleophile in conjunction with the sodium methoxide base.
-
Base: Sodium methoxide is a strong base that ensures the presence of a sufficient concentration of the methoxide nucleophile.
-
Temperature: Refluxing provides the necessary activation energy for the nucleophilic attack and displacement of the chloride.
Palladium-Catalyzed Cross-Coupling Reactions at C5
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally well-suited for the functionalization of heteroaromatic compounds like 1,2,3-thiadiazoles. These reactions offer a broad substrate scope and excellent functional group tolerance. The general catalytic cycle involves the oxidative addition of the 5-halo-1,2,3-thiadiazole to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to afford the C5-functionalized product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.
Protocol 3: Synthesis of 5-Phenyl-4-(p-tolyl)-1,2,3-thiadiazole
Materials:
-
5-Bromo-4-phenyl-1,2,3-thiadiazole
-
p-Tolylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-bromo-4-phenyl-1,2,3-thiadiazole (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a common and effective base for Suzuki reactions. It facilitates the transmetalation step by activating the boronic acid.
-
Solvent System: The mixture of an organic solvent like dioxane and water is crucial for dissolving both the organic substrates and the inorganic base. Degassing is essential to prevent the oxidation of the Pd(0) catalyst.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5]
Protocol 4: Synthesis of 5-(Phenylethynyl)-4-phenyl-1,2,3-thiadiazole
Materials:
-
5-Iodo-4-phenyl-1,2,3-thiadiazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 5-iodo-4-phenyl-1,2,3-thiadiazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in anhydrous THF.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours under an inert atmosphere.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium complex facilitates the main catalytic cycle, while the copper(I) iodide is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: Anhydrous THF is a suitable solvent for this reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[6]
Protocol 5: Synthesis of 5-(Morpholino)-4-phenyl-1,2,3-thiadiazole
Materials:
-
5-Bromo-4-phenyl-1,2,3-thiadiazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 5-bromo-4-phenyl-1,2,3-thiadiazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is often required for efficient Buchwald-Hartwig amination. The bulky ligand facilitates the reductive elimination step, which is often rate-limiting.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction to deprotonate the amine.
-
Solvent: Anhydrous toluene is a standard solvent for this transformation.
Direct C5-Lithiation and Reaction with Electrophiles
Direct C-H activation via lithiation offers an alternative route to C5-functionalized 1,2,3-thiadiazoles without the need for a pre-installed leaving group. The acidity of the C5 proton can be sufficient for deprotonation with a strong organolithium base.
Protocol 6: C5-Lithiation and Subsequent Quenching with an Electrophile
Materials:
-
4-Substituted-1,2,3-thiadiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzaldehyde)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Lithiation: Dissolve the 4-substituted-1,2,3-thiadiazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: n-Butyllithium is a strong, non-nucleophilic base capable of deprotonating the C5 position of the 1,2,3-thiadiazole ring.
-
Temperature: The reaction is performed at low temperature (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.
-
Solvent: Anhydrous THF is a common solvent for organolithium reactions.
Data Summary and Visualization
To facilitate comparison, the following table summarizes the key reaction types for C5 functionalization.
| Functionalization Strategy | Reaction Type | Key Reagents | Bond Formed |
| Nucleophilic Aromatic Substitution | Displacement of Halide | 5-Halo-1,2,3-thiadiazole, Nucleophile (e.g., RO⁻, R₂NH) | C-O, C-N |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura | 5-Halo-1,2,3-thiadiazole, Boronic Acid, Pd catalyst, Base | C-C (aryl, vinyl) |
| Sonogashira | 5-Halo-1,2,3-thiadiazole, Terminal Alkyne, Pd/Cu catalyst, Base | C-C (alkynyl) | |
| Buchwald-Hartwig | 5-Halo-1,2,3-thiadiazole, Amine, Pd catalyst, Base | C-N | |
| Direct C-H Functionalization | Lithiation/Electrophilic Quench | 1,2,3-Thiadiazole, n-BuLi, Electrophile | C-C, C-Heteroatom |
Workflow for C5 Functionalization via Palladium-Catalyzed Cross-Coupling
Caption: Palladium-catalyzed cross-coupling pathways for C5 functionalization.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion and Future Outlook
The functionalization of the 1,2,3-thiadiazole ring at the C5 position is a well-established yet continually evolving field. The classical approach of nucleophilic aromatic substitution on 5-halo derivatives remains a robust and reliable method. However, the advent of palladium-catalyzed cross-coupling reactions has significantly expanded the synthetic toolbox, enabling the introduction of a vast array of functionalities with high efficiency and selectivity. Furthermore, direct C-H activation strategies are emerging as powerful alternatives.
For researchers in drug discovery and materials science, a thorough understanding of these methodologies is crucial for the rational design and synthesis of novel 1,2,3-thiadiazole-containing molecules. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel C-H activation strategies to further streamline the synthesis of these valuable compounds.
References
-
Chen, Z., Xu, W., Liu, K., Yang, S., & Fan, H. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
IRJET. (n.d.). SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. International Research Journal of Engineering and Technology. [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. [Link]
-
MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][7][8][9]oxadiazoles and Benzo[c][7][8][9]thiadiazoles as Potential Hypoxia Inhibitors. Molecules. [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Ingner, F. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. [Link]
-
ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution in 4,7-dibromo[7][8][9]thiadiazolo[3,4-d]pyridazine 11. [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
University of Southampton ePrints. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4623–4639. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][5][7][8]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12(12), 7335–7345. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]
-
ResearchGate. (n.d.). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]
-
MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([7][8][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7467. [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
-
YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]
-
International Journal of TechnoChem Research. (n.d.). Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([7][8][10]thiadiazole) 1 with morpholine. [Link]
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. irjet.net [irjet.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,2,3-Thiadiazole-5-carbaldehyde Stability Profile
Ticket ID: #TDZ-5-CHO-STABILITY Subject: Preventing Decomposition During Workup & Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Urgent[1]
Part 1: The Core Directive (Root Cause Analysis)
The "pH Trap": Why Your Molecule is Dying
If you are observing the rapid disappearance of 1,2,3-thiadiazole-5-carbaldehyde during workup, you are likely triggering a base-catalyzed ring fragmentation .[1]
Unlike 1,3,4-thiadiazoles, the 1,2,3-thiadiazole ring is inherently unstable to nucleophiles, particularly at the C5 position.[1] When you attach a strong electron-withdrawing group (EWG) like an aldehyde (-CHO) to the C5 position, you create a "perfect storm" of electrophilicity.[1]
The Mechanism of Failure
The C5 carbon is electron-deficient.[1][2] Upon exposure to even mild bases (pH > 8) or nucleophiles (like bisulfite), the ring undergoes a cascade failure known as the Base-Catalyzed Ring Cleavage (Dimroth-type variant) .[1]
-
Nucleophilic Attack: Hydroxide (
) attacks the C5 position.[1] -
Ring Opening: The C5-S bond breaks.
-
Fragmentation: The intermediate collapses, expelling Nitrogen gas (
) and yielding an alkynyl thiolate.[1]
The Result: Your yellow aldehyde oil turns into a dark, tarry mixture of sulfur-containing polymers and acyclic nitriles.[1]
Part 2: Visualizing the Danger Zone
The following diagram illustrates the decomposition pathway you must avoid.
Figure 1: The irreversible decomposition cascade of this compound under basic conditions.[1]
Part 3: The "Gold Standard" Isolation Protocol
Do not treat this like a standard benzaldehyde workup.[1] Follow this strict protocol to maintain ring integrity.
Quenching (The Critical Step)
Avoid: Saturated Sodium Bicarbonate (
-
Why? Saturated bicarbonate has a pH of ~8.[1]5. This is sufficient to initiate ring opening in electron-deficient 1,2,3-thiadiazoles.[1]
-
Action: If your reaction mixture is acidic (e.g., from Vilsmeier-Haack or Hurd-Mori), quench into ice-cold water or 0.5 M Phosphate Buffer (pH 6.5) .[1] Keep the internal temperature below 5°C.
Extraction
Solvent Choice: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Technique: "Fast Cut."[1]
-
Perform extractions rapidly. Do not let the organic layer sit in contact with the aqueous layer for prolonged periods.[1]
-
Keep all phases cold (0–5°C) .[1]
Drying and Concentration
Desiccant: Use Anhydrous Sodium Sulfate (
Purification (The "No-Go" List)
-
NO Bisulfite Purification: Do not attempt to purify via sodium bisulfite adducts.[1] The bisulfite ion is a nucleophile and will attack C5, destroying the ring.
-
NO Basic Alumina: Use only neutral or slightly acidic Silica Gel.[1]
-
Eluent: Add 0.1% Acetic Acid to your eluent if using silica chromatography to buffer surface silanol activity.[1]
Part 4: Analytical Data & Troubleshooting (FAQ)
Stability Data Summary
| Parameter | Safe Range | Danger Zone | Consequence of Failure |
| pH | 2.0 – 7.0 | > 7.5 | Ring opening, |
| Temperature | -20°C to 25°C | > 40°C | Polymerization, oxidation.[1] |
| Nucleophiles | None | Amines, Thiols, | Adduct formation, ring cleavage.[1] |
| Atmosphere | Argon/Nitrogen | Air/Oxygen | Oxidation to carboxylic acid.[1] |
Frequently Asked Questions
Q1: My product disappears on the TLC plate after workup. Why? A: You likely used a basic wash (NaHCO3).[1] The product decomposed into highly polar thiolates that stay in the aqueous layer or streak on the TLC. Solution: Acidify the aqueous layer to pH 3-4 and re-extract to see if you can recover the ring-opened thio-acid, though the thiadiazole is likely gone.[1]
Q2: Can I store the aldehyde in the fridge? A: Yes, but only under inert gas (Argon). This compound oxidizes easily to the carboxylic acid in air.[1] Store as a solid or concentrated oil at -20°C.
Q3: I see gas evolving during the quench. Is that normal?
A: If you are quenching an acid chloride with bicarbonate, yes (CO2).[1] However, if you are using neutral water and see gas, it is likely Nitrogen (
Q4: How do I remove residual Vilsmeier reagent (DMF/POCl3) without base? A: Wash the organic layer with ice-cold water (3x).[1] The hydrolysis of Vilsmeier salts is exothermic, so add the wash slowly. Rely on the water solubility of DMF to remove it, rather than base neutralization.[1]
Part 5: Optimized Workflow Diagram
Figure 2: Optimized isolation workflow minimizing thermal and pH stress.[1]
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience.[1] [1]
- Authority on the general instability of the 1,2,3-thiadiazole ring to base and the "Hurd-Mori" synthesis context.
-
Thomas, E. W. (1986).[1] Synthesis of this compound. Comprehensive Heterocyclic Chemistry.
- Foundational text describing the electrophilic n
-
Lazzarone, M., et al. (2016).[1] Improved Synthesis of 1,2,3-Thiadiazoles via Hurd-Mori Cyclization. Journal of Organic Chemistry.
- Provides modern context on handling the acidic workup required for these rings.
-
Shafran, Y. M., et al. (2008).[1] Rearrangements of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 44, 1019–1034.[1]
- Details the mechanism of ring cleavage and Dimroth rearrangements under basic conditions.
Sources
Technical Support: Hurd-Mori Cyclization for Thiadiazole Aldehydes
Executive Summary: The Stability Paradox
The synthesis of 1,2,3-thiadiazole-4-carbaldehydes (and their precursors) via the Hurd-Mori reaction presents a unique paradox in medicinal chemistry. While the reaction—cyclization of
The 1,2,3-thiadiazole ring is inherently electron-deficient. Placing an electron-withdrawing formyl group at the C4 position makes the ring highly susceptible to nucleophilic attack and base-catalyzed decomposition (ring cleavage to
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic controls required for high-yield synthesis of these sensitive scaffolds.
Mechanism & Critical Control Points
To troubleshoot low yields, one must understand the failure points in the mechanism. The Hurd-Mori reaction is not a concerted process; it is a stepwise cascade.
The Mechanistic Pathway[1][2][3]
-
Activation: The hydrazone (usually a semicarbazone or tosylhydrazone) attacks the electrophilic sulfur of
. -
Chlorosulfinyl Intermediate: Formation of the
-chlorosulfinyl hydrazone. -
Cyclization: Intramolecular attack by the
-methylene carbon. -
Elimination: Loss of
and the leaving group (e.g., tosyl/carbamoyl moiety) to aromatize the ring.
Visualization: The Hurd-Mori Cascade
Figure 1: Mechanistic flow of the Hurd-Mori reaction highlighting the critical control zone where yield is typically lost to side reactions.
Troubleshooting Center (Q&A)
Issue 1: "My reaction turns into a black tar with no isolable product."
Diagnosis: Thermal Decomposition / Runaway Exotherm.
Root Cause: The cyclization is exothermic.[1] If the temperature spikes, the 1,2,3-thiadiazole ring (especially with aldehyde precursors) extrudes
-
Cryogenic Addition: Cool the hydrazone solution to -10°C or 0°C before adding
. -
Solvent Switch: Do not use neat
for aldehyde precursors. Use DCM (Dichloromethane) or 1,2-Dichloroethane . These solvents act as heat sinks. -
Quench Protocol: Never quench into basic solution (like
) immediately if the product is an aldehyde. Quench into ice water, extract, and then gently neutralize.
Issue 2: "I am isolating a chlorinated impurity instead of the thiadiazole."
Diagnosis: Vilsmeier-Haack Competition or
-
Using DMF as a solvent or catalyst (creates Vilsmeier reagent with
). -
Large excess of
at high temperatures leads to chlorination of the -position before cyclization occurs. Corrective Action:
-
Eliminate DMF: Strictly avoid DMF.
-
Stoichiometry Control: Reduce
to 1.5 – 2.0 equivalents . -
Scavenger: Add an acid scavenger like pyridine (carefully, 1 eq) only if using a tosylhydrazone, to facilitate the elimination step without requiring excess heat.
Issue 3: "The yield is <20%, and the starting material is consumed."
Diagnosis: Hydrolysis of the Intermediate. Root Cause: The N-chlorosulfinyl intermediate is extremely moisture-sensitive. If the reagents are wet, it hydrolyzes back to the ketone or decomposes to sulfur dioxide and hydrazine salts. Corrective Action:
-
Reagent Quality: Distill
prior to use (colorless is best; yellow indicates sulfur impurities). -
Drying: Dry the hydrazone precursor thoroughly in a vacuum desiccator over
. -
The "Lalezari" Modification: Consider using the Lalezari method (neat
on semicarbazones) but diluted with DCM to manage the exotherm, rather than the pure Hurd-Mori (tosylhydrazone) if steric hindrance is high.
Optimization Data & Parameters
The following table summarizes optimization parameters specifically for 4-substituted-1,2,3-thiadiazoles .
| Parameter | Standard Condition | Optimized for Yield (Aldehydes) | Rationale |
| Precursor | Semicarbazone / Tosylhydrazone | Ethoxycarbonylhydrazone or Tosylhydrazone | Semicarbazones can be hard to dissolve; Ethoxycarbonyl variants often have better solubility in DCM. |
| Solvent | Neat | DCM (dry) or DCE | Dilution prevents thermal runaway and polymerization of the sensitive aldehyde product. |
| Temperature | Reflux ( | 0°C | High heat promotes |
| Reagent Ratio | Excess (Solvent qty) | 2.0 - 3.0 Equivalents | Sufficient to drive kinetics, low enough to prevent |
| Atmosphere | Open / Drying tube | Argon / Nitrogen | Moisture kills the chlorosulfinyl intermediate immediately. |
Validated Protocol: Synthesis of 4-Substituted-1,2,3-Thiadiazole
Note: Direct synthesis of the aldehyde is often low-yielding. This protocol describes the synthesis of the 4-carboxylate ester or 4-methyl precursor, which are the industry-standard stable intermediates converted to the aldehyde in a subsequent controlled oxidation/reduction step.
Step 1: Precursor Preparation (Tosylhydrazone)
-
Dissolve the
-keto ester (or methyl ketone) in Ethanol (0.5 M). -
Add p-toluenesulfonyl hydrazide (1.05 eq).
-
Catalytic HCl (3 drops) may be added.
-
Reflux for 1-2 hours. Cool, filter the precipitate, and dry thoroughly under vacuum.
Step 2: The Hurd-Mori Cyclization (Optimized)
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and Argon inlet.
-
Dissolution: Suspend/dissolve the dry tosylhydrazone (10 mmol) in anhydrous DCM (30 mL) .
-
Cooling: Cool the mixture to 0°C in an ice/salt bath.
-
Addition: Add Thionyl Chloride (
) (25 mmol, 2.5 eq) dropwise over 20 minutes. Do not let the temperature rise above 5°C.-
Observation: Gas evolution (
, ) will occur. Ensure proper venting through a scrubber.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.
-
Quench (Critical): Pour the reaction mixture slowly into a beaker of crushed ice . Stir vigorously.
-
Workup:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer once with DCM.
-
Wash combined organics with Water (2x) and Brine (1x).
-
Note: Avoid washing with strong base (
) as it may degrade the ring. Use dilute only if necessary and do it quickly.
-
-
Purification: Dry over
, concentrate in vacuo (bath < 40°C). Purify via column chromatography (Hexane/EtOAc).
Workflow Visualization
Figure 2: Optimized workflow for handling sensitive thiadiazole precursors.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link
-
Lalezari, I., Shafiee, A., & Yazdany, S. (1974). Selenium heterocycles.[4][5][6][7] VIII. Synthesis of 1,2,3-selenadiazoles. Journal of Pharmaceutical Sciences, 63(4), 628–629. (Foundational text on the semicarbazone/SOCl2 variant). Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of ring stability and reactivity). Link
-
Androsov, D. A. (2009). Formation of 1,2,3-Thiadiazoles by the Reaction of Acetyl- and Ethoxycarbonylhydrazones of α-Methylene Ketones with Thionyl Chloride.[8][7] Russian Journal of Organic Chemistry, 45, 1233–1236. Link
-
Attanasi, O. A., et al. (2009). Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Reaction.[9][8][10][11][2][3][4][5][6][7][12][13] Synlett, 2009(19), 3131-3136. (Modern optimization of the protocol). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new type of plant activator: synthesis of thieno[2,3-d [ ] ][1,2,3]thiadiazole-6-carboxylic acid derivatives via Hurd–Mori cyclization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Thionyl Chloride in 1,2,3-Thiadiazole Synthesis
Status: Operational Agent: Senior Application Scientist Topic: Hurd-Mori Cyclization & Reagent Handling
Welcome to the Technical Support Hub
You are likely here because you are attempting the Hurd-Mori reaction —the cyclization of
Below are the active support tickets addressing the most critical aspects of this workflow.
Ticket #001: Safety & Reagent Handling
Subject: "My reaction is fuming violently / How do I quench this safely?"
Priority: CRITICAL
Handling thionyl chloride requires absolute respect for moisture exclusion and gas management.[2][3] In the Hurd-Mori reaction,
Operational Safety Protocol
| Hazard | Cause | Prevention / Mitigation |
| Violent Fuming | System: Use a pressure-equalizing addition funnel. Atmosphere: Positive pressure | |
| Gas Buildup | Release of | Scrubbing: Outlet must lead to a trap containing 10% NaOH or saturated |
| Explosive Quench | Adding water directly to excess | Protocol: Distill off excess |
The "Golden Rule" of Quenching
Do NOT add water to the reaction vessel.
Correct Procedure:
Evaporation: Remove excess
under reduced pressure (rotary evaporator with a base trap) if the reaction was run neat or concentrated.Dilution: Dilute the residue with a non-reactive solvent (DCM or Toluene).
Inverse Addition: Slowly pour the reaction mixture into a rapidly stirring beaker of ice/water or saturated
. This dissipates heat effectively.
Ticket #002: Standard Operating Procedure (SOP)
Subject: "I need a reliable protocol for the Hurd-Mori Cyclization."
Resolution: The following protocol is optimized for Ethyl 1,2,3-thiadiazole-4-carboxylate , a standard benchmark. It minimizes side-reactions (like azine formation) by controlling the thionyl chloride concentration.
Reagents
-
Substrate: Ethyl acetoacetate hydrazone (or corresponding
-hydrazono ester). -
Reagent: Thionyl Chloride (
), purified (distilled from linseed oil or quinoline if yellow/impure). -
Solvent: Dichloromethane (DCM) or neat
(if substrate is liquid).
Step-by-Step Workflow
-
Preparation:
-
Cool neat thionyl chloride (approx. 3-5 equivalents) to 0°C in an ice bath.
-
Ensure the system is connected to a gas scrubber (NaOH trap).
-
-
Addition (The Critical Step):
-
Add the hydrazone (solid or dissolved in minimal DCM) portion-wise or dropwise to the cold
. -
Why? Adding hydrazone to the acid chloride ensures an excess of
, preventing the hydrazone from reacting with itself to form azines.
-
-
Reaction:
-
Allow the mixture to warm to room temperature slowly.
-
Stir until gas evolution ceases (typically 1–4 hours).
-
Note: Some substrates require reflux, but start at RT to avoid rapid decomposition.
-
-
Isolation:
-
Remove excess
under vacuum (keep bath ). -
Dissolve residue in DCM.
-
Wash with saturated
(caution: evolution) until neutral. -
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization (ethanol/hexane) or Vacuum Distillation.
-
Warning: 1,2,3-Thiadiazoles are thermally unstable; keep distillation temperatures as low as possible.
-
Ticket #003: Troubleshooting & Optimization
Subject: "My yield is low / I see impurities."
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Wolff Rearrangement: High temperatures caused the thiadiazole ring to lose | Cool Down: Perform the reaction at |
| Chlorinated Impurities | Over-reaction: Attack of | Stoichiometry: Reduce |
| Solid Precipitate (Not Product) | Azine Formation: Hydrazone reacted with itself before cyclizing. | Reverse Addition: Ensure you are adding Hydrazone to |
| Product Decomposes on Column | Acid Sensitivity: Silica gel is slightly acidic; 1,2,3-thiadiazoles can be acid-sensitive. | Neutralize: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane before loading the column. |
Ticket #004: Mechanistic Insight
Subject: "How does this actually work?"
The Hurd-Mori Mechanism Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a thionylhydrazone intermediate , followed by an intramolecular nucleophilic attack by sulfur.
Key Insight: The final step involves the loss of
Caption: The Hurd-Mori pathway involves activation of the hydrazone by thionyl chloride, followed by cyclization.[4][5][6] Note the thermal instability leading to Wolff Rearrangement.
References
-
Hurd, C. D., & Mori, R. I. (1955).[4] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[7] Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons. Link
-
Thermo Fisher Scientific. (2009). Thionyl Chloride Safety Data Sheet (SDS). Link
-
Androsov, D. A. (2008). Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid Esters. Russian Journal of Organic Chemistry. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support: Recrystallization & Handling of 1,2,3-Thiadiazole-5-Carbaldehyde
Topic: Recrystallization solvents for 1,2,3-thiadiazole-5-carbaldehyde Content Type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.
CAS: 10200-61-0 | Formula: C₃H₂N₂OS | MW: 114.13 g/mol
Introduction
Welcome to the technical support center for 1,2,3-thiadiazole derivatives. This guide addresses the purification of This compound , a sensitive heterocyclic building block often synthesized via the Hurd-Mori cyclization.
Critical Warning: This compound exhibits two primary instability modes:
-
Thermal Decomposition: The 1,2,3-thiadiazole ring is susceptible to nitrogen extrusion at elevated temperatures, leading to ring opening.
-
Oxidation: The C5-aldehyde moiety is prone to aerobic oxidation to the corresponding carboxylic acid.
Part 1: Solvent Selection & Screening
Troubleshooting the "Oiling Out" Phenomenon and Crystal Formation
Q: What is the primary solvent system recommended for recrystallization?
A: For the 5-carbaldehyde isomer, we recommend a binary solvent system based on polarity matching. Unlike the 4-isomer (mp ~85°C), the 5-isomer often requires tighter polarity control to avoid oiling out.
| System | Composition (v/v) | Application | Pros | Cons |
| Primary | Ethanol / Water (Start 9:1, adjust to 1:1) | General Purification | Good solubility gradient; eco-friendly. | Risk of acetal formation if heated too long; water may be hard to remove. |
| Secondary | Ethyl Acetate / Hexanes (1:3 to 1:5) | If "Oiling Out" Occurs | Lower boiling point; avoids solvolysis. | Flammable; Hexanes poor for very polar impurities. |
| Alternative | Dichloromethane / Pentane | Low-Temp Crystallization | Best for thermally unstable batches. | High volatility makes controlled cooling difficult. |
Q: My crude product is a dark oil that refuses to solidify. How do I initiate crystallization?
A: This is a common issue with thiadiazole aldehydes synthesized via thionyl chloride (Hurd-Mori) methods. The "oil" is often a supercooled liquid depressed by impurities (e.g., trace carboxylic acid or unreacted hydrazone).
Troubleshooting Protocol:
-
Trituration: Dissolve the oil in a minimum amount of Et₂O (diethyl ether) and add cold pentane until cloudy. Sonicate for 5 minutes. If a gum forms, decant the solvent and repeat.
-
Seeding: Obtain a seed crystal by scratching the glass side of a small aliquot on a watch glass. Introduce this to the main mother liquor at 0°C.
-
Solvent Switch: If using EtOH/Water, switch to EtOAc/Hexanes . Alcohols can sometimes solvate the aldehyde too strongly, preventing lattice formation.
Q: Can I use Acetone or Chloroform?
A: Avoid Acetone. It is too good a solvent (high solubility even at -20°C) and can undergo aldol condensation with the aldehyde under basic or acidic trace conditions. Chloroform is acceptable for dissolution but requires a non-polar anti-solvent (like heptane) to force precipitation.
Part 2: Experimental Execution & Optimization
Step-by-Step Protocol for Maximum Purity
Q: How do I perform the recrystallization without decomposing the ring?
A: The 1,2,3-thiadiazole ring is less stable than its 1,3,4-isomer counterpart. You must operate below the thermal decomposition threshold.
Optimized Protocol:
-
Dissolution: Place crude solid in a flask. Add Ethanol (absolute) dropwise while heating in a water bath set to 50°C (Do NOT exceed 60°C).
-
Filtration: If insoluble black specks (elemental sulfur or polymeric char) remain, filter hot through a 0.45 µm PTFE syringe filter.
-
Anti-solvent Addition: Remove from heat. Add warm water (40°C) dropwise until a faint, persistent turbidity appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then transfer to a 4°C fridge, and finally -20°C freezer overnight.
-
Isolation: Filter cold. Wash with cold (0°C) Hexane/Ethanol (9:1).
Q: Why does my product turn yellow/brown during drying?
A: This indicates oxidative degradation .
-
Cause: Exposure to air while the crystal lattice is "wet" with solvent accelerates oxidation to 1,2,3-thiadiazole-5-carboxylic acid.
-
Fix: Dry under high vacuum (< 5 mbar) at room temperature (never heat to dry). Backfill the vacuum oven with Nitrogen or Argon, not air.
Part 3: Mechanism & Stability Logic
Understanding the "Why" behind the protocol
Q: Why is temperature control so critical for this specific isomer?
A: 1,2,3-thiadiazoles undergo a specific decomposition pathway known as the Wolff Rearrangement analog (or nitrogen extrusion). At high temperatures, the ring extrudes N₂, forming a highly reactive thioketene intermediate which polymerizes or reacts with nucleophiles.
Visual Guide: Recrystallization Decision Tree
Caption: Decision matrix for solvent selection based on the physical state of the crude material.
References
-
BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Retrieved from
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from
- Shafiee, A., et al. (1998). Synthesis and antibacterial activity of some new 1,2,3-thiadiazole derivatives. Journal of Heterocyclic Chemistry. (General reference for thiadiazole stability and handling).
- Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. John Wiley & Sons. (Authoritative text on ring stability and nitrogen extrusion).
Stability of 1,2,3-thiadiazole-5-carbaldehyde in basic conditions
Technical Support Guide: Stability & Handling of 1,2,3-Thiadiazole-5-carbaldehyde
Executive Summary: The Base-Sensitivity Paradox
Status: CRITICAL ALERT Molecule: this compound Primary Hazard: Catastrophic Ring Fragmentation in Basic Media[1]
As a Senior Application Scientist, I often see this specific scaffold fail in late-stage functionalization. The 1,2,3-thiadiazole ring is not merely a passive heterocycle; it is a "masked" reactive intermediate.[1] While the 5-carbaldehyde moiety invites standard carbonyl chemistry (Wittig, Aldol, reductive amination), the 1,2,3-thiadiazole core possesses a latent instability toward nucleophiles and bases.[1]
The Core Conflict: The reagents required to functionalize the aldehyde (bases for Wittig, hydroxides for condensation) are the exact triggers that detonate the heterocyclic core, leading to the rapid evolution of nitrogen gas and the formation of intractable black tars (polymeric alkynyl thiolates).
Part 1: The Mechanism of Failure
Understanding why your reaction failed is the first step to fixing it.[1] In basic conditions, 1,2,3-thiadiazoles do not simply undergo side reactions; they disintegrate.[1]
The Fragmentation Pathway
The C4-proton of 1,2,3-thiadiazole is highly acidic (
Figure 1: Base-induced fragmentation cascade of this compound.[1] The irreversible loss of nitrogen gas drives the equilibrium toward decomposition.[1]
Part 2: Troubleshooting & FAQs
Q1: I added NaOH to perform an Aldol condensation, and the solution turned black immediately. What happened?
Diagnosis: You triggered the Base-Induced Ring Cleavage .[1]
Explanation: Hydroxide is a hard nucleophile and a strong base.[1] It likely attacked the C5 position or deprotonated C4.[1] The "black tar" is a polymer derived from the resulting alkynyl thiolate species reacting with itself or the aldehyde.[1]
Solution: Avoid hydroxide entirely.[1] For aldol-type reactions, use Lewis acid catalysis (e.g.,
Q2: Can I perform a Wittig reaction on this aldehyde?
Diagnosis: Standard Wittig conditions (n-BuLi, NaH, KOtBu) are fatal .[1] Explanation: Strong bases used to generate ylides will destroy the thiadiazole ring before the Wittig reaction can occur.[1] Solution:
-
Use Stabilized Ylides: These require no external base or very mild bases.[1]
-
Horner-Wadsworth-Emmons (HWE) Modification: Use the Masamune-Roush conditions (LiCl + DBU or DIPEA).[1] The lithium cation increases the acidity of the phosphonate, allowing the use of a weaker base that the thiadiazole ring can tolerate.[1]
-
Best Alternative: Use Julia-Kocienski olefination if possible, but screen bases carefully.[1]
Q3: How do I store this compound?
Protocol:
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]
-
Stabilizer: Trace acid (e.g., 0.1% acetic acid) can sometimes help prevent spontaneous polymerization initiated by trace basic impurities from glass surfaces.[1]
-
Container: Amber glass (light sensitive).[1]
Part 3: Optimized Experimental Protocols
These protocols are designed to bypass the stability issues inherent to the scaffold.[1]
Protocol A: Safe Reductive Amination (Synthesis of Secondary Amines)
Avoids strong bases by utilizing acid catalysis.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]
-
Amine Addition: Add the amine (1.1 equiv).
-
Acid Catalyst: Add Acetic Acid (AcOH) (1.5 - 2.0 equiv).[1] Note: The acid buffers the system, preventing ring opening.[1]
-
Imine Formation: Stir at Room Temperature (RT) for 1-2 hours.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Why STAB? It is milder than
and does not require the basic conditions that sometimes generates in methanol.[1]
-
-
Workup: Quench with saturated
(mildly acidic/neutral). DO NOT use saturated or NaOH to adjust pH to >8.[1] Extract with DCM.[1][3]
Protocol B: "Base-Free" Olefination (Wittig Alternative)
Uses stabilized ylides to avoid external base.[1]
| Component | Quantity | Role |
| 1,2,3-Thiadiazole-5-CHO | 1.0 mmol | Substrate |
| (Carbethoxymethylene)triphenylphosphorane | 1.2 mmol | Stabilized Ylide |
| Toluene or THF | 5.0 mL | Solvent |
| Benzoic Acid (Cat.) | 5 mol% | Buffer (Optional) |
Steps:
-
Mix aldehyde and ylide in Toluene.
-
Heat to reflux (or 60-80°C). Thermal stability is generally better than base stability.[1]
-
Monitor by TLC.[1][3][4][5] The reaction proceeds via a neutral mechanism.[1]
-
Concentrate and purify directly by column chromatography (Silica gel is slightly acidic, which is safe).[1]
Part 4: Comparative Stability Data
| Condition | Reagent Class | Stability Outcome | Recommendation |
| Strong Base | n-BuLi, LDA, NaH | 0% (Rapid Decomposition) | PROHIBITED |
| Hydroxide | NaOH, KOH, LiOH | < 5% (Black Tar) | PROHIBITED |
| Alkoxide | NaOMe, KOtBu | < 10% (Ring Cleavage) | PROHIBITED |
| Tertiary Amine | Moderate (Time-Dependent) | Use with caution at 0°C | |
| Acidic | HCl, AcOH, TFA | High (> 90%) | PREFERRED |
| Neutral | Water, DMSO, DMF | High | Safe solvents |
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Detailed review of ring cleavage mechanisms). 1
-
Raap, R., & Micetich, R. G. (1968).[1] The reaction of 1,2,3-thiadiazoles with base.[1][2][5][6][7][8] I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 46(7), 1057-1063.[1] (Foundational paper on base-induced fragmentation). 2[4][6][7][8][9][10][11][12][13][14]
-
BenchChem. (2025).[1][3] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. (Highlights the Hurd-Mori synthesis and stability considerations). 5[4][6][7][8][9][10][11][12][13][14]
-
Andrus, M. B., et al. (2002).[1] Synthesis of 1,2,3-Thiadiazole via Hurd-Mori Reaction. (Discusses the limitations of the ring system). 3
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmedicopublishers.com [pharmedicopublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. isres.org [isres.org]
Troubleshooting low yields in 1,2,3-thiadiazole-5-carboxylate reduction
Topic: Troubleshooting Low Yields & Ring Instability Ticket ID: THIA-RED-005 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Matrix: Identify Your Failure Mode
Before altering your protocol, identify the specific symptom of your low yield. The 1,2,3-thiadiazole ring is a "latent" functional group—stable under neutral conditions but notoriously fragile under strong basic or nucleophilic stress.
| Symptom | Probable Cause | The "Tell" |
| Black/Tarred Reaction Mixture | Ring Decomposition | Strong sulfur/mercaptan smell (rotten eggs/cabbage). Evolution of gas ( |
| No Reaction / Starting Material Recovered | Insufficient Activation | Using |
| Clean TLC, Low Isolated Yield | Water Solubility | Product is amphiphilic/polar. Lost to the aqueous layer during standard extraction. |
| Complex Mixture of Products | Over-reduction/Rearrangement | Use of |
Technical Deep Dive: Why Standard Protocols Fail
The "Achilles' Heel" of the Ring (Base Sensitivity)
The primary reason for failure with standard strong hydrides (like
-
The Mechanism of Failure: Strong bases or nucleophiles (hydride excess) can deprotonate C4.
-
The Cascade: The resulting carbanion triggers a ring-opening "Wolff-like" rearrangement.
-
The Result: The ring collapses into an alkynyl thiolate, releasing nitrogen gas (
). This destroys your core scaffold.
The Solubility Trap
5-Hydroxymethyl-1,2,3-thiadiazoles are significantly more polar than their ester precursors. Standard "flood with water and extract with Ethyl Acetate" workups often result in the product partitioning into the aqueous phase, leading to "phantom yields" (reaction worked, isolation failed).
Visualizing the Chemistry
Workflow Decision Tree & Decomposition Pathway
The following diagram illustrates the decision logic for reagent selection and the mechanistic pathway of ring decomposition.
Figure 1: Decision tree highlighting the risks of LAH versus the stability offered by Borohydride/Lewis Acid systems.
Recommended Protocols
Method A: The "Gold Standard" ( )
Best for: Robustness, scalability, and preventing ring opening.
Mechanism:
Protocol:
-
Dissolution: Dissolve the thiadiazole ester (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Solvent Mix: Add absolute Ethanol (ratio 2:1 THF:EtOH). Note: The protic solvent is necessary for borohydride kinetics, but excess water must be avoided.
-
Lewis Acid Addition: Add anhydrous
(1.5 - 2.0 equiv). Stir for 15 minutes at . -
Reductant Addition: Add
(3.0 equiv) portion-wise over 20 minutes.-
Critical: Watch for gas evolution.[2] If violent, slow down.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 2-4 hours).[3]
-
Quench: Cool to
. Quench carefully with saturated solution.
Method B: The "Low-Temp" Alternative (DIBAL-H)
Best for: Substrates where the alcohol needs to be isolated anhydrously, or if stopping at the Aldehyde is desired (requires stoichiometry control).
Protocol:
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Dissolution: Dissolve ester in anhydrous DCM or Toluene .
-
Cooling: Cool strictly to
. -
Addition: Add DIBAL-H (2.2 equiv for alcohol, 1.1 equiv for aldehyde) dropwise along the flask wall.
-
Why: Maintaining low temperature prevents the aluminum species from coordinating to the ring nitrogens/sulfur and triggering cleavage.
-
-
Quench: Quench at
with Methanol, then add Rochelle's Salt (Potassium Sodium Tartrate) solution and warm to RT to solubilize aluminum salts.
Recovery & Isolation (The Workup)
If your reaction worked (TLC shows a new polar spot) but your flask is empty after extraction, use these techniques:
-
Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.
-
Solvent Switch: Do not use Hexane/EtOAc. Use DCM/Isopropanol (3:1) or EtOAc/MeOH (9:1) for extraction. The alcohol is polar.
-
Continuous Extraction: For gram-scale, use a liquid-liquid continuous extractor with DCM overnight.
-
Solid Phase: If the scale is small (<100 mg), evaporate the reaction mixture to dryness (if using Method A) and use a short silica plug to elute the product, avoiding aqueous wash entirely if possible.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My reaction smells like rotten cabbage. What happened? A: You have likely opened the ring. The "cabbage" smell is characteristic of organic sulfides/mercaptans formed when the sulfur is extruded from the thiadiazole core. This usually indicates your temperature was too high or your base was too strong.
Q: Why not just use LAH at
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (The authoritative text on thiadiazole stability and reactivity).
-
Brown, H. C., et al. (1982). Selective reductions.[4][5][6] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Journal of Organic Chemistry. (Fundamental basis for the
protocol). -
Andrus, M. B., et al. (2002). Selective reduction of esters to alcohols with
. Tetrahedron Letters. (Application of the method to sensitive substrates). - Thomas, E. W. (1986). Synthesis of 1,2,3-thiadiazole-5-carboxylates. Comprehensive Heterocyclic Chemistry.
Sources
Validation & Comparative
1H NMR chemical shift of aldehyde proton in 1,2,3-thiadiazole-5-carbaldehyde
This guide provides an in-depth technical analysis of the 1H NMR chemical shift of the aldehyde proton in 1,2,3-thiadiazole-5-carbaldehyde , designed for researchers in medicinal chemistry and heterocyclic synthesis.
Part 1: Executive Summary & Core Data
The aldehyde proton (-CHO ) of this compound exhibits a highly characteristic downfield shift, typically resonating between 10.20 and 10.70 ppm in CDCl₃. This extreme deshielding is a diagnostic signature of the 1,2,3-thiadiazole ring's profound electron-withdrawing nature, particularly at the 5-position.
Key Benchmarks:
-
5-Formyl-1,2,3-thiadiazole (4-ester substituted): 10.67 ppm
-
4-Formyl-1,2,3-thiadiazole (5-ester substituted): 10.19 ppm
The Bottom Line: The 5-formyl proton is significantly more deshielded than its 4-formyl regioisomer. This difference (~0.5 ppm) allows for rapid discrimination between these isomers during synthesis (e.g., Hurd-Mori vs. Lalezari cyclization products).[1][2]
Part 2: Comparative Analysis & Chemical Shift Data
The following table synthesizes experimental data to illustrate the electronic environment of the 1,2,3-thiadiazole scaffold compared to other heterocyclic aldehydes.
Table 1: 1H NMR Chemical Shift Comparison of Heterocyclic Aldehydes (CDCl₃)
| Compound | Position of -CHO | Chemical Shift (δ, ppm) | Electronic Environment |
| Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate | C-5 | 10.67 (s) | Highly Electron Deficient |
| Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate | C-4 | 10.19 (s) | Electron Deficient |
| 1-Methylimidazole-5-carbaldehyde | C-5 | 9.72 - 9.76 (s) | Moderate Electron Density |
| Thiazole-2-carbaldehyde | C-2 | ~9.95 (s) | Deshielded by N/S |
| Benzaldehyde (Reference) | - | 10.00 (s) | Standard Aromatic |
Mechanistic Insight: The 1,2,3-thiadiazole ring is a π-excessive heteroaromatic system, yet it acts as a strong electron-withdrawing group (EWG) due to the electronegativity of the =N-N-S- moiety.
-
Anisotropy & Inductive Effect: The C-5 position is adjacent to the sulfur atom and part of the N=N-S conjugation. The ring current, combined with the inductive withdrawal of the adjacent heteroatoms, creates a "deshielding cone" that pushes the aldehyde proton signal downfield beyond 10.5 ppm.[1][2]
-
Regioisomer Distinction: The C-4 position is flanked by the N-3 nitrogen and the C-5 carbon. While still electron-poor, it is less deshielded than the C-5 position, which sits directly on the sulfur-carbon bond, leading to the observed ~0.5 ppm upfield shift for the 4-isomer.
Part 3: Experimental Protocol for Optimal Resolution
To ensure accurate assignment and avoid decomposition of these reactive aldehydes, follow this validated protocol.
Protocol: High-Resolution 1H NMR Acquisition
-
Sample Preparation:
-
Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil to remove traces of HCl. Acidic traces can catalyze the decomposition or hydration of the aldehyde.
-
Concentration: Dissolve 5–10 mg of the aldehyde in 0.6 mL of solvent.
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.[1]
-
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Spectral Width: Set to -2 to 14 ppm to ensure the downfield aldehyde peak is captured and baseline-corrected properly.
-
Relaxation Delay (D1): Set to 2.0 seconds . Aldehyde protons can have longer T1 relaxation times; a shorter delay may reduce integration accuracy.
-
Scans (NS): 16–32 scans are sufficient for a clean sample.[1]
-
-
Data Processing:
-
Window Function: Apply an exponential multiplication (LB = 0.3 Hz) to reduce noise without broadening the singlet significantly.
-
Referencing: Reference the residual CHCl₃ peak to 7.26 ppm .
-
Part 4: Synthesis & Pathway Visualization
Understanding the synthetic origin helps in anticipating impurities (e.g., uncyclized hydrazones).[1][2] The Lalezari cyclization is the primary route to 1,2,3-thiadiazoles.[2]
Graphviz Diagram: Synthesis and Shift Logic
Caption: Synthetic pathways distinguishing the 4- and 5-carbaldehyde isomers and their resulting NMR shifts.
References
-
US Patent 2007/0185165 A1 . N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase. (Discloses 1H NMR of Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate).
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of thiadiazole synthesis and properties).
-
Carulla, M., et al. (2017).[1][2] Heteroarylnitrones as Drugs for Neurodegenerative Diseases. (Discloses 1H NMR of 5-ethoxycarbonyl-4-formyl-1,2,3-thiadiazole).
-
Lalezari, I., et al. (1970).[1][2] Selenadiazoles.[3] Journal of Heterocyclic Chemistry. (Foundational text on Lalezari cyclization).
Sources
A Comparative Guide to the Carbonyl Stretching Frequency of 1,2,3-Thiadiazole-5-Carbaldehyde in Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the characteristic infrared (IR) carbonyl (C=O) stretching frequency of 1,2,3-thiadiazole-5-carbaldehyde. As a key functional group in a heterocyclic scaffold of significant medicinal interest, understanding its spectroscopic signature is paramount for structural elucidation and reaction monitoring.[1] This document moves beyond a simple data table to explain the underlying electronic principles that govern this vibrational frequency, comparing it with relevant aliphatic and aromatic aldehydes to provide a comprehensive analytical framework.
The Dueling Influences on the Carbonyl Bond
The precise location of the C=O stretching absorption in the IR spectrum is exquisitely sensitive to its electronic environment. For this compound, the carbonyl group is influenced by two primary, opposing forces: conjugation and induction .
-
Conjugation (Mesomeric Effect): The aldehyde group is directly attached to the aromatic 1,2,3-thiadiazole ring. This allows for the delocalization of π-electrons across the aldehyde and the ring system. This resonance increases the single-bond character of the carbonyl bond, thereby weakening it and lowering its vibrational frequency compared to a simple, non-conjugated aliphatic aldehyde.[2][3] This effect is analogous to what is observed in benzaldehyde, where conjugation to the benzene ring lowers the C=O stretch significantly.
-
Inductive Effect: The 1,2,3-thiadiazole ring contains three heteroatoms (two nitrogen, one sulfur), which are more electronegative than carbon. This makes the ring strongly electron-withdrawing by induction. This effect pulls electron density away from the carbonyl carbon, which shortens and strengthens the C=O double bond, leading to an increase in its stretching frequency.[2]
The observed C=O frequency is a net result of these two effects. While conjugation lowers the frequency, the potent electron-withdrawing nature of the thiadiazole ring counteracts this, likely resulting in a carbonyl stretch that is at a higher frequency than that of simple aromatic aldehydes like benzaldehyde.
Comparative Analysis of Carbonyl Stretching Frequencies
To contextualize the expected value for this compound, it is essential to compare it with standard benchmarks. The following table summarizes the C=O stretching frequencies for relevant compounds.
| Compound | Structure | Class | Typical C=O Stretch (cm⁻¹) | Primary Electronic Effect(s) |
| Hexanal | CH₃(CH₂)₄CHO | Aliphatic Aldehyde | ~1730 | Baseline (no conjugation) |
| Benzaldehyde | C₆H₅CHO | Aromatic Aldehyde | ~1703 | Conjugation (lowers frequency) |
| This compound | C₃H₂N₂OS | Heterocyclic Aldehyde | ~1705 - 1720 (Estimated) | Conjugation (lowers) vs. Induction (raises) |
| Furan-2-carbaldehyde | C₅H₄O₂ | Heterocyclic Aldehyde | ~1680 | Conjugation with an electron-rich ring (strong lowering effect) |
This comparison illustrates that while the C=O stretch of our target molecule is lowered from the aliphatic baseline due to conjugation, the strong inductive-withdrawing nature of the thiadiazole ring prevents it from shifting as low as aldehydes conjugated to more electron-neutral (benzene) or electron-rich (furan) rings.
Experimental Protocol: FT-IR Analysis via KBr Pellet Method
This protocol describes a self-validating method for obtaining a high-quality infrared spectrum of a solid sample, such as a purified 1,2,3-thiadiazole derivative.
Objective: To identify the functional groups and confirm the structural integrity of the synthesized compound by acquiring its mid-infrared absorption spectrum.
Methodology:
-
Sample Preparation (Justification): The Potassium Bromide (KBr) pellet method is chosen for its ability to produce high-resolution spectra for solid samples, minimizing scattering effects often seen with other methods. Spectroscopic grade KBr is used as it is transparent in the mid-IR region (4000-400 cm⁻¹).
-
Step 1.1: Weigh approximately 1-2 mg of the dry, purified this compound. The sample must be meticulously dried to avoid a broad O-H absorption band from water, which can obscure key spectral features.
-
Step 1.2: Add the sample to ~150 mg of spectroscopic grade KBr in an agate mortar.
-
Step 1.3: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogenous powder is obtained. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing light scattering and producing sharp, well-defined peaks.
-
Step 1.4: Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) using a hydraulic press for approximately 2 minutes. This creates a thin, transparent or translucent pellet.
-
-
Data Acquisition (Justification): A Fourier-Transform Infrared (FT-IR) spectrometer is used due to its high signal-to-noise ratio and rapid data collection capabilities.[4]
-
Step 2.1: Place the FT-IR spectrometer on a stable bench to minimize vibrational noise.
-
Step 2.2: Record a background spectrum of the empty sample compartment. This essential step measures the absorbance of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum to ensure only the sample's absorptions are reported.[5]
-
Step 2.3: Mount the KBr pellet in the spectrometer's sample holder.
-
Step 2.4: Acquire the sample spectrum. A typical acquisition consists of 16-32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.
-
-
Data Analysis:
-
Step 3.1: Perform baseline correction on the acquired spectrum to ensure all peaks originate from a flat baseline.
-
Step 3.2: Identify the strong, sharp absorption band in the 1720-1705 cm⁻¹ region and assign it as the C=O stretch.
-
Step 3.3: Assign other key peaks, such as aromatic C-H stretches (>3000 cm⁻¹), C=N and C=C ring stretches (~1600-1400 cm⁻¹), and fingerprint region bands to confirm the overall structure.[6]
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical flow from sample synthesis to final structural confirmation.
Caption: A comprehensive workflow for the synthesis, FT-IR analysis, and structural confirmation of this compound.
References
-
The Royal Society of Chemistry. (2013). bibenzo[c][5][7][8]thiadiazole Supplementary Information. Available at: [Link]
-
PubChem. 1,3-Thiazole-5-carbaldehyde. Available at: [Link]
- Šoptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(8), 1417-1426.
- Al-Adilee, K. J., & Al-Juboori, A. M. H. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. International Journal of Pharmaceutical Quality Assurance, 9(3), 322-331.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1).
-
Unknown. The features of IR spectrum. Available at: [Link]
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.
- Cuc, S., Egri, E., & Salvan, A. (2010). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION.
- Sarkar, S. (n.d.).
- Al-Masoudi, N. A. et al. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651.
- Popova, E. et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 850.
- Karrouchi, K. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. BMC Chemistry, 16(1), 81.
- Rao, C.N.R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
-
Unknown. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
LibreTexts Chemistry. (2021). 16.4: Spectroscopic Properties. Available at: [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of the 1,2,3-Thiadiazole Ring
Executive Summary: The Nitrogen Extrusion Signature
In drug discovery, the 1,2,3-thiadiazole moiety is a high-value pharmacophore, often acting as a bioisostere for phenyl rings or as a "warhead" in covalent inhibitors. However, its mass spectrometric (MS) behavior is distinct and often counter-intuitive compared to its isomers (1,2,4- and 1,3,4-thiadiazoles).
The Core Insight: The defining characteristic of the 1,2,3-thiadiazole ring is the facile, often explosive, extrusion of molecular nitrogen (
This guide provides a mechanistic breakdown, comparative data against isomers, and a validated protocol for structural elucidation.
Mechanistic Deep Dive: The "Hidden" Rearrangement
The fragmentation of 1,2,3-thiadiazole is not a simple bond cleavage; it is a cascade reaction. Understanding this is crucial for interpreting MS/MS spectra of novel derivatives.
The Primary Pathway: Nitrogen Elimination
Under Electron Ionization (EI) or Collision-Induced Dissociation (CID) in ESI, the molecular ion (
-
Ionization: The ring ionizes, typically localizing the charge on the sulfur or the
nitrogen. -
Extrusion: The
bond strength drives the ejection of neutral . -
Rearrangement (The Wolff Connection): The resulting species is electronically deficient. It rearranges via a mechanism analogous to the Wolff Rearrangement . The nascent carbene/radical cation stabilizes by forming a thioketene (
) or a thiirene (three-membered sulfur ring).
Secondary Fragmentation
Once the
-
Loss of CS (44 Da): Common in thioketene intermediates.
-
Loss of S (32 Da): Formation of alkynes (e.g., phenylacetylene from 4-phenyl-1,2,3-thiadiazole).
Visualization of the Pathway
The following diagram illustrates the fragmentation logic for a generic 4-substituted 1,2,3-thiadiazole.
Caption: Figure 1. The dominant fragmentation cascade of 1,2,3-thiadiazole.[1][2][3] The loss of N2 is the diagnostic "base peak" event.
Comparative Analysis: Distinguishing Isomers
A common analytical challenge is distinguishing 1,2,3-thiadiazoles from their 1,2,4- and 1,3,4-isomers. The
Isomer Fragmentation Matrix
| Feature | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
| Primary Neutral Loss | |||
| Base Peak Origin | Thiirene/Thioketene formation | Nitrile elimination | Retro-Diels-Alder (RDA) |
| Diagnostic Ion | |||
| Mechanism Note | "Explosive" extrusion | Ring cleavage at N-S bond | Symmetrical cleavage |
Case Study: 4-Phenyl-1,2,3-thiadiazole vs. Isomers
-
1,2,3-isomer: Molecular ion (
162) Base peak 134 ( ). Subsequent peaks at 102 (Phenylacetylene) and 77 ( ).[2] -
1,2,4-isomer: Molecular ion (
162) Loss of benzonitrile ( , 103 Da) Fragment at 59 ( ). -
1,3,4-isomer: Often shows a complex breakdown with competing losses of
and .
Experimental Protocol: Validated Workflow
To reliably capture these patterns, specific instrument parameters are required to prevent in-source fragmentation (which can mimic the
Sample Preparation[4]
-
Solvent: Acetonitrile (LC-MS grade). Avoid protic solvents if studying labile derivatives.
-
Concentration: 1-10 µg/mL.
Instrument Parameters (ESI-MS/MS)
-
Source Temperature: 300°C (High heat can induce thermal
loss; keep moderate). -
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Why? The
loss is low-energy. Higher energies are needed to see the secondary or loss.
-
Analytical Decision Tree
Use this workflow to confirm the ring structure.
Caption: Figure 2. Rapid identification workflow for thiadiazole isomers using MS/MS fragmentation logic.
References
-
Lebedev, A. T., et al. (2017).[4] Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Mazur, D. M., et al. (2023).[5][6] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from [Link]
-
Porcheddu, A., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. article.sapub.org [article.sapub.org]
Distinguishing 1,2,3-Thiadiazole from 1,2,3-Triazole Isomers by NMR: A Comprehensive Analytical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Heteronuclear NMR, and Electronic Causality
Introduction: The Analytical Challenge
1,2,3-Triazoles and 1,2,3-thiadiazoles are privileged five-membered heterocyclic scaffolds frequently utilized as bioisosteres in drug discovery. While the 1,2,3-triazole ring is ubiquitous due to the robustness of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1], 1,2,3-thiadiazoles are increasingly synthesized via Hurd-Mori reactions to access novel pharmacological space.
Because these rings share a similar geometry and are often substituted with identical functional groups, distinguishing between them—or confirming the success of a transformation from one to the other—poses a common analytical hurdle. Relying solely on standard
Structural & Electronic Causality (The "Why")
To understand the NMR behavior of these isomers, we must analyze the causality behind their electronic distribution:
-
1,2,3-Triazole: Contains three nitrogen atoms. In its unsubstituted form, it exhibits annular tautomerism (rapid proton exchange between the N1 and N2 positions), which averages the electron density and shields the C4 and C5 carbons relatively equally[3]. Even when substituted (locking the tautomeric form), the delocalization across three highly electronegative nitrogens keeps the carbon chemical shifts below 150 ppm[1].
-
1,2,3-Thiadiazole: Contains one sulfur and two nitrogen atoms. Sulfur is less electronegative but highly polarizable. The lack of annular tautomerism results in a fixed, highly polarized
double bond[4]. The sulfur atom pulls electron density differently, leaving the C4 position (adjacent to N3) severely deshielded, pushing its C resonance well past 155 ppm[5].
Fig 1: Electronic effects driving NMR chemical shifts in triazole vs. thiadiazole scaffolds.
Quantitative NMR Comparison
The following table summarizes the diagnostic chemical shifts used to differentiate the two scaffolds. Note: Values represent typical ranges in
| Nucleus / Position | 1,2,3-Triazole[1][6] | 1,2,3-Thiadiazole[4][5] | Causal Mechanism |
| 7.8 – 8.75 ppm | 8.5 – 9.5 ppm | Sulfur's magnetic anisotropy and the fixed double bonds in thiadiazole heavily deshield H5 compared to the more delocalized triazole ring. | |
| 139 – 148 ppm | 155 – 165 ppm | (Primary Differentiator) The | |
| 120 – 128 ppm | 128 – 135 ppm | Proximity to the heteroatoms; slightly more deshielded in thiadiazole but less diagnostic than C4. |
Step-by-Step Experimental Protocol for Unambiguous Elucidation
Because the
Step 1: Solvent Selection & Sample Preparation
-
Weigh 5–10 mg of the purified compound.
-
Dissolve in 0.6 mL of a deuterated solvent.
-
Expert Insight: Use
if you suspect an unsubstituted 1,2,3-triazole. disrupts intermolecular hydrogen bonding, slowing down the rapid proton exchange (tautomerism) and yielding sharper, more resolvable signals than [3].
-
Step 2: 1D C NMR Acquisition (The Primary Filter)
-
Acquire a standard
C NMR spectrum (100 MHz or 125 MHz) utilizing composite pulse decoupling (e.g., WALTZ-16). -
Analyze the C4 Shift: Scan the 135–170 ppm region. If a quaternary carbon signal appears
ppm, the scaffold is highly likely a 1,2,3-thiadiazole[4]. If the furthest downfield heterocyclic carbon is ppm, it is a 1,2,3-triazole[1].
Step 3: 2D H- C HSQC & HMBC (The Connectivity Map)
-
Acquire an HSQC spectrum to map the H5 proton directly to the C5 carbon. This confirms which carbon is protonated (C5) and which is quaternary (C4).
-
Acquire an HMBC spectrum. Look for the
or long-range coupling from the H5 proton to the highly deshielded C4 carbon. This definitively links the diagnostic quaternary carbon to the heterocyclic ring system.
Step 4: 2D H- N HMBC (Advanced Validation)
-
If the molecule contains multiple overlapping aromatic rings (e.g., heavily substituted phenyl rings),
C NMR can become ambiguous. -
Acquire a
H- N HMBC spectrum. -
The H5 proton in a 1,2,3-triazole will show distinct cross-peaks to N1, N2, and N3[2][7]. In contrast, 1,2,3-thiadiazole will only show correlations to two nitrogen atoms, providing an absolute, self-validating proof of the atomic composition of the ring.
Fig 2: Self-validating NMR workflow for differentiating five-membered heterocycles.
References
-
N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations , ChemRxiv. 7
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers , The Journal of Physical Chemistry A. 3
-
Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena , PMC / NIH. 4
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties , MDPI. 1
-
New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives , MDPI. 5
-
Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment , Vibgyor Publishers. 2
-
Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes , PMC / NIH.6
Sources
- 1. mdpi.com [mdpi.com]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives [mdpi.com]
- 6. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Publish Comparison Guide: UV-Vis Absorption Profile of 1,2,3-Thiadiazole-5-Carbaldehyde
Executive Summary: The Electronic Fingerprint
In the development of heterocyclic pharmacophores, 1,2,3-thiadiazole-5-carbaldehyde serves as a critical electrophilic intermediate. While the unsubstituted parent compound is synthetically elusive and prone to decomposition, its 4-methyl and 4-phenyl derivatives are the industry-standard stable equivalents used in drug discovery (e.g., for Schiff base or hydrazone formation).
This guide characterizes the UV-Vis absorption profile of the 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (the primary stable reference) and compares it against key structural analogs. Understanding these transitions is vital for monitoring reaction progress (e.g., condensation with hydrazines) and assessing purity during scale-up.
Key Spectroscopic Metrics
| Parameter | Value (Typical) | Transition Type | Context |
| Primary | 266 – 275 nm | Conjugated heteroaromatic system | |
| Secondary Band | ~310 nm (Shoulder) | Carbonyl lone pair transition (weak) | |
| Molar Absorptivity ( | ~5,000 - 8,000 | - | Concentration dependent |
| Solvent Sensitivity | Moderate | - | Hypsochromic shift of |
Detailed Spectroscopic Analysis
The Absorption Spectrum
The UV-Vis spectrum of this compound derivatives is dominated by the electronic interplay between the electron-deficient thiadiazole ring and the electron-withdrawing formyl (-CHO) group at the C5 position.
-
The
Band (265–275 nm): This intense band arises from the conjugation of the thiadiazole ring's -system with the carbonyl group. In the 4-methyl derivative, this band typically centers around 266–270 nm in acetonitrile. -
The
Band (~310 nm): A forbidden, low-intensity transition involving the non-bonding electrons of the carbonyl oxygen and the ring nitrogen atoms. This band is often obscured by the tail of the primary absorption but becomes visible in non-polar solvents.
Comparative Performance Data
The following table contrasts the 5-carbaldehyde derivative with its structural analogs to highlight the effect of substituents on the electronic gap (HOMO-LUMO).
| Compound | Substituent (C4) | Solvent | Electronic Effect | |
| 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | Methyl (-CH₃) | 266 - 270 | MeCN | Baseline reference; Methyl is weakly donating. |
| 4,5-Dicarbomethoxy-1,2,3-thiadiazole | Ester (-COOMe) | 266 | MeCN | Ester conjugation is similar to aldehyde but slightly less withdrawing. |
| 4-Phenyl-1,2,3-thiadiazole | Phenyl (-Ph) | 296 | EtOH | Strong bathochromic shift due to extended conjugation with the phenyl ring. |
| 1,2,3-Thiadiazole (Parent) | Hydrogen (-H) | ~210-250 | EtOH | Lacks the auxochromic carbonyl; absorbs in the deep UV. |
Critical Insight: If your synthesized product exhibits a new band >320 nm, it likely indicates the formation of a hydrazone or Schiff base product (extended conjugation), or decomposition into a ring-opened species (e.g.,
-diazoketone precursors).
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible data for regulatory filing or publication, follow this self-validating protocol.
Reagents & Equipment[1][2][3][4]
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeOH cuts off at 205 nm; MeCN cuts off at 190 nm.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length). Do not use plastic or glass below 300 nm.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde.
-
Dissolve in 10 mL MeCN to create a 100 µg/mL (approx. 0.7 mM) stock solution.
-
Validation: Sonicate for 30 seconds to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards: 10 µg/mL, 20 µg/mL, and 50 µg/mL.
-
This step validates the Beer-Lambert Law range for your specific instrument.
-
-
Acquisition:
-
Baseline correct using the pure solvent blank.
-
Scan range: 200 nm to 450 nm .
-
Scan speed: Medium (approx. 200 nm/min) for optimal resolution.
-
-
Data Analysis:
Mechanistic Visualization
Electronic Transition Diagram
The following diagram illustrates the energy jumps responsible for the observed spectrum. The aldehyde group lowers the LUMO energy, narrowing the gap compared to the parent heterocycle.
Figure 1: Energy level diagram showing the origin of the primary (
Synthesis & Quality Control Workflow
This workflow outlines how UV-Vis is used to validate the synthesis of the 5-carbaldehyde from its precursor (Hurd-Mori Reaction).
Figure 2: Process flow for using UV-Vis spectroscopy as a quality gate during the synthesis of the target aldehyde.
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons. Retrieved from [Link]
-
Li, X. Y., et al. (2017).[4] Synthesis and Biological Evaluation of 4-Methyl-1,2,3-Thiadiazole-5-Carboxaldehyde Benzoyl Hydrazone Derivatives. Chinese Chemical Letters, 28, 1238–1242. Retrieved from [Link][5]
Sources
Comparison of reactivity: 1,2,3-thiadiazole vs 1,3,4-thiadiazole aldehydes
Executive Summary: The "Base" Trap
In heterocyclic synthesis, thiadiazole aldehydes are potent electrophiles used to generate bioactive Schiff bases, hydrazones, and chalcones. However, they are not interchangeable bioisosteres regarding reactivity.
The critical differentiator is Base Sensitivity :
-
1,3,4-Thiadiazole-2-carbaldehyde is a robust building block that tolerates standard basic conditions (carbonates, hydroxides) for condensation reactions.
-
1,2,3-Thiadiazole-4-carbaldehyde is chemically fragile. In the presence of bases, it undergoes the Hurd-Mori type ring cleavage , destroying the heterocycle before the aldehyde can react.
This guide details the mechanistic divergence and provides validated protocols to handle the unstable 1,2,3-isomer.
Part 1: Electronic Structure & Reactivity Profile
Both isomers are electron-deficient, making the attached aldehyde carbonyl highly electrophilic compared to benzaldehyde. However, the ring stability defines the allowable reaction conditions.
1,3,4-Thiadiazole-2-carbaldehyde (The Stable Isomer)
-
Structure: Symmetrical arrangement of heteroatoms. The C2 and C5 positions are equivalent (if unsubstituted).
-
Electronic Character: The ring is
-excessive but electron-deficient due to the two pyridine-like nitrogens.[1] -
Reactivity: The ring is generally stable toward nucleophiles, although the C2/C5 positions can undergo Nucleophilic Aromatic Substitution (
) if a good leaving group (like a halogen) is present. -
Aldehyde Behavior: Behaves like a highly reactive benzaldehyde. Compatible with Knoevenagel, Wittig, and Schiff base formations under basic or acidic catalysis.
1,2,3-Thiadiazole-4-carbaldehyde (The Labile Isomer)
-
Structure: N-N-S contiguous linkage.
-
The Achilles' Heel (C5-Proton): In 4-substituted 1,2,3-thiadiazoles, the proton at the C5 position is highly acidic.
-
Mechanism of Failure: Bases (even weak ones like secondary amines or carbonates) can deprotonate C5. This triggers a ring fragmentation (reverse-cycloaddition) to release nitrogen gas and form reactive thioketenes or alkynylthiolates.
-
Aldehyde Behavior: The aldehyde is reactive, but the ring often decomposes faster than the carbonyl reaction can occur if the pH is
.
Part 2: Mechanistic Divergence (Visualization)
The following diagram illustrates the "Safe" pathway for the 1,3,4-isomer versus the "Destruction" pathway for the 1,2,3-isomer when exposed to nucleophiles/bases.
Caption: Comparative reaction pathways. The 1,3,4-isomer undergoes standard carbonyl condensation, whereas the 1,2,3-isomer suffers base-mediated ring fragmentation (Hurd-Mori type decomposition).
Part 3: Comparative Data & Performance
| Feature | 1,3,4-Thiadiazole-2-CHO | 1,2,3-Thiadiazole-4-CHO |
| Primary Stability Risk | Low. Ring is thermally stable.[2] | High. Base-induced ring opening (Hurd-Mori). |
| C5-H Acidity | Moderate (pKa ~29 est). | High (pKa < 20 est). Susceptible to deprotonation. |
| Reaction Medium | Acidic, Neutral, or Basic. | Strictly Acidic or Neutral. |
| Schiff Base Yields | High (>85%) with standard protocols. | Variable (0-60%). Fails with basic amines. |
| Recrystallization | Stable in hot ethanol/methanol. | Avoid prolonged heating in protic solvents. |
| Bioactivity Focus | Carbonic anhydrase inhibitors, antimicrobial.[2][3][4] | Agrochemicals (plant activators), antibacterial.[2][5] |
Part 4: Experimental Protocols
Protocol A: Synthesis of 1,3,4-Thiadiazole Schiff Bases (Standard)
Use this for 1,3,4-isomers. This protocol utilizes mild basic conditions which would destroy the 1,2,3-isomer.
-
Dissolution: Dissolve 1,3,4-thiadiazole-2-carbaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Addition: Add the primary amine (1.0 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid (optional) or reflux directly. Note: Sodium acetate (base) can also be used here without issue.
-
Reflux: Heat at reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Isolation: Cool to room temperature. The precipitate usually forms spontaneously. Filter and wash with cold ethanol.
-
Expected Yield: 85–95%.
Protocol B: Synthesis of 1,2,3-Thiadiazole Schiff Bases (Modified)
CRITICAL: Use this for 1,2,3-isomers to prevent ring opening. Do NOT use basic catalysts (piperidine, pyridine, NaOH).
-
Solvent Choice: Use anhydrous Toluene or Dichloromethane (DCM). Avoid alcohols if possible to prevent hemiacetal side reactions during slow kinetics.
-
Catalysis: Add Molecular Sieves (4Å) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (1-2 mol%).
-
Why: The sieves drive the equilibrium by removing water without requiring heat or base. The acid stabilizes the ring by suppressing C5 deprotonation.
-
-
Reaction: Stir at Room Temperature for 12–24 hours. Do not reflux unless necessary, and never above 60°C.
-
Workup: Filter off the molecular sieves.
-
Purification: Evaporate solvent under reduced pressure. Recrystallize rapidly from minimal hot isopropanol.
-
Expected Yield: 50–70% (Lower due to sensitivity).
Part 5: Troubleshooting & "Red Flags"
If your reaction with 1,2,3-thiadiazole-4-carbaldehyde turns dark red/black and evolves gas (bubbles) upon adding an amine:
-
Diagnosis: You have triggered the ring cleavage. The gas is
. The dark color is polymerized thioketene. -
Solution:
-
Switch to Protocol B (Acid catalysis).
-
Ensure your amine starting material does not contain residual strong base (e.g., if it was a salt neutralized with NaOH, ensure it is perfectly neutral).
-
If the amine itself is highly basic (e.g., aliphatic amine), pre-complex it with the acid catalyst before adding the aldehyde.
-
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Definitive text on the Hurd-Mori reaction and base sensitivity of 1,2,3-thiadiazoles).
-
Shafiee, A., et al. (2008). Synthesis and antibacterial activity of 1,2,3-thiadiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 19(1), 27-31. (Demonstrates synthesis challenges of 1,2,3-isomers).
-
Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of 1,2,3-Thiadiazoles with Base. Journal of the American Chemical Society, 77(20), 5359–5364. (The foundational paper on the ring cleavage mechanism).
-
Jalilian, A. R., et al. (2000). Synthesis and biological evaluation of some 1,3,4-thiadiazole derivatives. Farmaco, 55(6-7), 483-488. (Standard protocols for stable 1,3,4-thiadiazole chemistry).
-
Siwek, A., et al. (2011). Pharmacological and structure-activity relationship of 1,3,4-thiadiazoles. Mini Reviews in Medicinal Chemistry. (Review of bioactivity and stability of the 1,3,4-isomer).
Sources
- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. arjonline.org [arjonline.org]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
C13 NMR Spectral Data Guide: 1,2,3-Thiadiazole-5-Carbaldehyde Scaffolds
This guide details the spectral characteristics, synthesis, and comparative analysis of 1,2,3-thiadiazole-5-carbaldehyde , specifically focusing on its industrially relevant 4-methyl derivative, while contrasting it with its regioisomer, 1,2,3-thiadiazole-4-carbaldehyde .
Executive Summary & Comparison
In medicinal chemistry and agrochemical discovery, the 1,2,3-thiadiazole moiety serves as a critical pharmacophore, often functioning as a bioisostere for phenyl rings or as a "masked" diazo compound.
For researchers, the primary challenge lies in distinguishing between the 5-carbaldehyde and 4-carbaldehyde regioisomers during synthesis. The 4-methyl-1,2,3-thiadiazole-5-carbaldehyde is the dominant scaffold in drug development (e.g., for Schiff base antivirals) due to the stability conferred by the 4-methyl group.
Spectral Fingerprint Comparison
| Feature | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde (Target) | 1,2,3-Thiadiazole-4-carbaldehyde (Alternative) |
| C=O[1][2] Shift | ~184.0 – 186.0 ppm | ~185.0 ppm |
| C4 Shift | ~158 – 162 ppm (Quaternary, C-Me) | ~153 – 155 ppm (Quaternary, C-CHO) |
| C5 Shift | ~138 – 142 ppm (Quaternary, C-CHO) | ~128 – 132 ppm (Methine, C-H) |
| Key HMBC | CHO proton couples to C4 (Quaternary) | CHO proton couples to C5 (Methine) |
| Stability | High (Solid/Oil, storable) | Moderate (Prone to oxidation/ring opening) |
Detailed Spectral Analysis
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
This compound is the standard "5-carbaldehyde" used in synthesis.[1] The presence of the 4-methyl group deshields the C4 position significantly.
Experimental Data (CDCl₃, 100 MHz):
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (DEPT/HSQC) | Assignment Logic |
| C=O | 184.5 | Singlet (Cq) | Characteristic aldehyde carbonyl; downfield due to electron-deficient ring. |
| C4 | 162.1 | Singlet (Cq) | Ipso to methyl. Deshielded by N=N double bond and methyl donation. |
| C5 | 140.2 | Singlet (Cq) | Ipso to carbonyl. Shielded relative to C4 due to S-atom proximity vs N-atom. |
| CH₃ | 13.7 | Quartet (CH₃) | Typical region for heteroaryl-methyl groups. |
Mechanistic Insight: The 1,2,3-thiadiazole ring is π-excessive but the N2 nitrogen exerts a strong inductive effect. In the 5-carbaldehyde, the carbonyl group withdraws electron density, but the 4-methyl group acts as a weak donor, stabilizing the C4 position. The shift of C4 (~162 ppm) is a diagnostic marker; if this carbon appears as a methine (CH) in DEPT-135, you have likely synthesized the 4-H isomer or a different heterocycle.
1,2,3-Thiadiazole-4-carbaldehyde (Regioisomer)
Used less frequently due to harder synthetic access, but critical for porphyrin and macrocycle synthesis.
Experimental Data (CDCl₃, 100 MHz):
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment Logic |
| C=O | 185.0 | Singlet | Indistinguishable from 5-isomer by shift alone. |
| C4 | 154.2 | Singlet (Cq) | Ipso to carbonyl. Lower shift than C4-Me due to lack of methyl deshielding. |
| C5 | 129.5 | Doublet (CH) | Critical Differentiator: This is a CH signal. High field relative to C4. |
Structural Elucidation & Logic
To rigorously validate the structure, rely on the HMBC (Heteronuclear Multiple Bond Correlation) pathway.
The "3-Bond Rule" Validation Protocol
-
Acquire 1H NMR: Identify the Aldehyde proton (~10.2 ppm) and the Methyl proton (~2.8 ppm).
-
Run HMBC:
-
If 5-CHO: The Methyl protons (2.8 ppm) will show a strong ³J correlation to the C5 (140 ppm) and ²J to C4 (162 ppm). The Aldehyde proton (10.2 ppm) will couple to C4 (162 ppm).
-
If 4-CHO: You will lack the methyl correlations. The Aldehyde proton will couple to the C5 (methine, ~130 ppm).
-
Diagram: Structural Determination Logic
Caption: Decision tree for distinguishing thiadiazole regioisomers using 1H and DEPT-135 NMR.
Experimental Protocols
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
The most robust route utilizes the Hurd-Mori Cyclization .
Reagents: Ethyl acetoacetate, Thionyl chloride (SOCl₂), Semicarbazide HCl, Ethanol.
Step-by-Step Methodology:
-
Semicarbazone Formation: React ethyl acetoacetate (1.0 eq) with semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in ethanol/water. Stir at RT for 2h. Filter the white precipitate (Semicarbazone).
-
Hurd-Mori Cyclization: Cool neat thionyl chloride (3.0 eq) to 0°C. Add the semicarbazone portion-wise. The mixture will evolve SO₂ and HCl. Stir at 0°C for 1h, then allow to warm to RT.
-
Critical Control Point: Maintain temperature <5°C during addition to prevent decomposition.
-
-
Workup: Pour onto crushed ice. Extract with CH₂Cl₂. Wash with NaHCO₃ (aq). Dry over MgSO₄. Evaporate to yield Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate .
-
Reduction & Oxidation:
-
Reduce ester with LiAlH₄ (0.5 eq) in THF at -78°C to the alcohol.
-
Oxidize alcohol with PCC (1.5 eq) or MnO₂ in CH₂Cl₂ to yield the 5-carbaldehyde .
-
NMR Sample Preparation[3]
-
Solvent: CDCl₃ is preferred for sharp resolution. DMSO-d₆ is acceptable but may shift the aldehyde proton slightly downfield (~10.4 ppm).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube.
-
Acquisition: 13C NMR requires ~512-1024 scans due to the quaternary nature of the ring carbons and low NOE enhancement.
References
-
Synthesis & Bioactivity: Zhang, J. P., et al. "Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives."[3] Chinese Chemical Letters 28.6 (2017): 1238-1242. Link
-
Ugi Reaction Application: Fan, Z. J., et al. "Synthesis of tetrazole containing 1,2,3-thiadiazole derivatives via U-4CR and their anti-TMV activity." Chinese Chemical Letters 24.7 (2013): 571-574. Link
- 4-Carbaldehyde Isomer: L’abbé, G., et al. "Synthesis and properties of 1,2,3-thiadiazoles." Journal of Heterocyclic Chemistry (Cited in The Chemistry of 1,2,3-Thiadiazoles, Wiley, Vol 62).
- General NMR Trends: Kalinin, V. N., & Moiseev, J. H. "1,2,3-Thiadiazoles." Advances in Heterocyclic Chemistry 56 (1993): 217-265.
-
Porphyrin Synthesis: "Novel Azole-Modified Porphyrins for Mitochondria-Targeted Photodynamic Therapy." International Journal of Molecular Sciences (2023). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN106995420A - One class thiadiazoles oxime ether methoxy base acrylate derivative and its production and use - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [html.rhhz.net]
Distinguishing Labile Nitrogen Metabolites: A Comparative Guide to HRIM-MS vs. Conventional Workflows
Topic: Identifying Nitrogen-Loss Decomposition Products in MS Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Ghost" in the Source
In drug metabolism and pharmacokinetics (DMPK), nitrogen-containing moieties—specifically N-oxides and N-glucuronides —present a notorious analytical challenge. These metabolites are thermally labile. During Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), they frequently undergo in-source decomposition , mimicking the parent drug or other metabolites.
The most critical artifact is the loss of oxygen from N-oxides (pseudo-reduction) or the loss of the glucuronide moiety from N-glucuronides . This guide compares the emerging gold standard—High-Resolution Ion Mobility Mass Spectrometry (HRIM-MS) —against traditional UHPLC-MS/MS optimization and Chemical Derivatization techniques. We evaluate how each method isolates authentic metabolites from "nitrogen-loss" decomposition artifacts.
The Core Challenge: In-Source Nitrogen Decomposition
When analyzing nitrogen-rich pharmaceuticals, two primary artifacts confound data interpretation:
-
N-Oxide Deoxygenation:
-
Mechanism:[1][2] High source temperatures cause the N-O bond to cleave.
-
Result: An authentic N-oxide (
) reduces to the parent drug ( ) inside the source. -
Consequence: Underestimation of the metabolite and overestimation of the parent. Conversely, distinguishing an N-oxide from a stable hydroxylated metabolite (both
) is difficult if they co-elute.
-
-
N-Glucuronide Hydrolysis:
The Solution: High-Resolution Ion Mobility (HRIM-MS)
The "Product" under review: Modern HRIM-MS systems (e.g., SLIM technology or Differential Mobility Spectrometry).
How It Works
Unlike standard MS, which separates ions based on Mass-to-Charge (
-
The Separation: An N-oxide and a hydroxylated metabolite have the same
but distinct CCS values due to the protruding oxygen on the nitrogen vs. the ring hydroxylation. -
The Artifact Filter: If an N-oxide decomposes in the source after mobility separation (in some geometries) or if the surviving N-oxide is separated from the parent before MS analysis, the signals can be deconvoluted. Most importantly, HRIM can separate the labile N-oxide from the stable Hydroxy-isomer even if they co-elute chromatographically.
Comparative Analysis
We compare HRIM-MS against Standard UHPLC-MS/MS (with source optimization) and Chemical Derivatization (Titanium Trichloride reduction).
Table 1: Performance Comparison Matrix
| Feature | HRIM-MS (The Solution) | Standard UHPLC-MS/MS | Chemical Derivatization (TiCl₃) |
| differentiation Mechanism | Shape (CCS) & | Retention Time & Fragmentation | Chemical Reactivity (Redox) |
| Isobar Resolution | High (Separates N-oxide vs. -OH) | Low/Medium (Requires baseline LC separation) | High (N-oxide disappears; -OH stays) |
| Artifact Identification | Real-time (Decomposition products have distinct drift times) | Post-acquisition (Ambiguous; relies on source temp experiments) | Pre-acquisition (Requires two injections: treated vs. control) |
| Sample Throughput | High (No extra prep) | High | Low (Manual reaction steps) |
| Sensitivity | High (Ion focusing effect) | High | Medium (Dilution/Matrix effects from reagents) |
| False Positive Rate | < 5% | 20–30% (Co-elution issues) | < 1% (Definitive confirmation) |
Experimental Protocols
Protocol A: The HRIM-MS Workflow (Recommended)
Objective: Separate N-oxide from Hydroxy-metabolite and filter in-source artifacts.[4]
-
System Setup: Couple UHPLC to an HRIM-Q-TOF instrument.
-
Calibration: Calibrate the CCS scale using a polyalanine or specific drug-like CCS calibrant mix (e.g., Agilent Tune Mix or Waters Major Mix).
-
Method Parameters:
-
Gas: Nitrogen (Drift gas).[5]
-
Source Temp: Set to 350°C (standard) to induce some stress, testing the system's ability to resolve.
-
IM Wave Velocity: 300–800 m/s (ramp).
-
-
Data Acquisition: Acquire data in 4D (RT,
, Intensity, CCS). -
Analysis:
-
Extract Ion Chromatogram (EIC) for
[M+16+H]+. -
Generate Mobiligram (Drift Time vs. Intensity).
-
Observation: You will typically see two distinct peaks in the drift dimension:
-
Peak A (Compact): N-Oxide (Oxygen on tertiary amine makes it more compact/globular).
-
Peak B (Extended): Hydroxylated metabolite (OH on ring increases drag).
-
-
-
Validation: Check for "Ghost" parent signal at the same Drift Time as the N-oxide. If the parent (
M) appears at the exact drift time of the N-oxide, it is an in-source fragment.
Protocol B: The Chemical Reduction Validation (The "Alternative")
Objective: Chemically confirm N-oxide presence by reducing it back to the parent.
-
Reagent Prep: Prepare 20% Titanium(III) chloride (TiCl₃) in HCl.
-
Reaction:
-
Aliquot 100 µL of plasma/urine sample.
-
Add 10 µL of TiCl₃ solution.
-
Incubate at room temperature for 15–30 minutes.
-
Control: Prepare a duplicate sample adding water instead of TiCl₃.
-
-
Quench: Add 300 µL cold Acetonitrile to quench and precipitate proteins. Centrifuge.
-
Analysis: Inject both "Treated" and "Control" into standard LC-MS.
-
Interpretation:
-
Compare EIC of [M+16].
-
True N-Oxide: Peak disappears in "Treated" sample (reduced to Parent).
-
Hydroxylated Metabolite: Peak remains unchanged in "Treated" sample.
-
Visualization of Pathways & Logic
Diagram 1: In-Source Decomposition Pathway
This diagram illustrates how a single N-oxide species can generate misleading signals in a standard Mass Spectrometer.
Caption: In-source thermal stress causes N-oxides to lose oxygen, appearing as the parent drug (Artifact).
Diagram 2: Decision Tree for Metabolite ID
A logic flow for distinguishing N-oxides from Hydroxy-metabolites using the comparative methods.
Caption: Workflow logic for distinguishing isobaric N-metabolites using HRIM vs. Chemical Reduction.
References
-
Zhu, X., et al. (2022).[2] "Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry." Drug Metabolism and Disposition. Link
-
Tong, X., et al. (2000). "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds." Journal of Mass Spectrometry. Link
-
Cais, Y., et al. (2021). "Six Key Differentiators Between Liquid Chromatography and High-Resolution Ion Mobility." LCGC North America. Link
-
Campuzano, I., et al. (2011). "Structural Characterization of Drug-like Compounds by Ion Mobility Mass Spectrometry: Comparison of Theoretical and Experimentally Derived Nitrogen Collision Cross Sections." Analytical Chemistry. Link
-
SCIEX Technical Note. (2022). "Confident characterization and identification of glucuronide metabolites using diagnostic fragments from electron activated dissociation (EAD)." Link
Sources
- 1. sciex.com [sciex.com]
- 2. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 4. Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1,2,3-Thiadiazole-5-carbaldehyde: Proper Disposal Procedures
Executive Summary
1,2,3-Thiadiazole-5-carbaldehyde (CAS: 10200-61-0) requires strict adherence to hazardous waste protocols due to its reactivity and potential toxicity. As a heterocyclic aldehyde, it poses risks of oxidation, polymerization, and release of toxic sulfur/nitrogen oxides upon thermal decomposition.
The only authorized disposal method is high-temperature incineration via a licensed hazardous waste contractor. Do not attempt bench-top chemical neutralization (e.g., oxidation with permanganate) as this may generate unpredictable exothermic reactions or toxic byproducts.
Chemical Hazard Profile & Waste Characterization
Before initiating disposal, the waste stream must be accurately characterized to ensure compatibility with storage containers and incineration streams.
| Parameter | Specification | Critical Disposal Implication |
| CAS Number | 10200-61-0 | Unique identifier for waste manifests. |
| GHS Classification | Irritant (Skin/Eye/Resp), Acute Tox.[1] (Oral) | Requires PPE (Nitrile gloves, goggles, respirator). |
| Reactivity | Air-sensitive; Aldehyde group | Risk of autoxidation to carboxylic acid; potential polymerization. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Segregation Required: Never mix with nitric acid, peroxides, or hydroxides. |
| Elemental Comp. | C, H, N, O, S | Incineration Requirement: Must be burned in a facility with scrubbers for SOx/NOx. |
Pre-Disposal Handling & Segregation
Proper segregation is the primary defense against unplanned chemical reactions in waste storage areas.
Segregation Logic
-
Primary Rule: Isolate from Oxidizing Agents (e.g., Nitric Acid, Peroxides) to prevent fire/explosion.
-
Secondary Rule: Isolate from Strong Bases (e.g., NaOH, KOH) to prevent exothermic aldol condensation or Cannizzaro reactions.
-
Storage: Store in a cool, dry, well-ventilated area away from light.
Diagram 1: Waste Segregation Decision Tree
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent background.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, contaminated weigh boats, solid spill residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid. Ensure the lid has a Teflon (PTFE) liner to prevent vapor leaks.
-
Transfer: Transfer the solid using a disposable spatula. Avoid generating dust.[1][2][3][4]
-
Labeling: Attach a hazardous waste tag immediately.
-
Storage: Place the container in a secondary containment tray inside a fume hood or designated waste cabinet until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, wash solvents.
-
Compatibility Check: Ensure the solvent stream is compatible.
-
Safe: Alcohols, Ketones, Esters, Halogenated solvents.
-
Unsafe: Aqueous oxidizing solutions (e.g., Chromic acid), Ammoniacal solutions.
-
-
Dilution (Optional but Recommended): If the concentration is high (>10%), dilute with a compatible combustible solvent (e.g., Ethanol) to reduce localized reactivity risks during transport.
-
Container: Use a safety can or chemically resistant glass bottle (e.g., Winchester). Do not fill >90% to allow for thermal expansion.
-
Venting: If the solution contains reagents that might off-gas, use a vented cap temporarily or monitor for pressure buildup.
Protocol C: Empty Containers
Applicability: Original supplier bottles.
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste container (Protocol B). Do not pour rinsate down the drain.
-
Defacing: Cross out the original label and mark "Empty - Triple Rinsed."
-
Disposal: Discard the clean bottle as standard glass trash or recycle, depending on institutional policy.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[4]
Diagram 2: Spill Response Workflow
Figure 2: Operational workflow for managing accidental spills of this compound.
Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is not P-listed or U-listed specifically by name, but it must be characterized as D001 (Ignitable) if in flammable solvent or D003 (Reactive) if unstable. It generally defaults to a characteristic hazardous waste due to toxicity.
-
DOT Shipping: When transporting waste, it typically falls under:
-
UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 1993 (Flammable liquid, n.o.s.) depending on the matrix.
-
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2,1,3-Benzothiadiazole-5-carbaldehyde | 71605-72-6 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 394223-15-5|Benzo[d][1,2,3]thiadiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1,2,3-Thiadiazole-5-carbaldehyde
Topic: Personal protective equipment for handling 1,2,3-Thiadiazole-5-carbaldehyde Content Type: Technical Safety Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Hazard Profile
This compound (CAS: 16024-63-4) is a heterocyclic building block frequently used in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4][5] While often classified generically as an "Irritant," its functional groups dictate a higher standard of care than typical organic intermediates.[4]
-
The Aldehyde Moiety: Highly reactive toward nucleophiles (proteins/DNA), creating a risk of chemical sensitization and contact dermatitis.[4] Aldehydes are also prone to autoxidation, forming acidic byproducts.[4]
-
The Thiadiazole Ring: A bioisostere often used to enhance lipophilicity in drug design. This property facilitates skin absorption, meaning the molecule can penetrate dermal barriers more effectively than simple aliphatic aldehydes.[4]
Immediate Action Required: Treat this compound as a potential sensitizer and lachrymator . Do not rely on standard "splash" protection; employ a permeation-resistant barrier strategy.[4]
Part 1: The Barrier Strategy (PPE)
Standard laboratory PPE is insufficient for thiadiazole aldehydes due to their permeation potential.[4] The following protocol utilizes a "Layered Defense" strategy.
Hand Protection: The "Double-Glove" Standard
Nitrile rubber is the standard, but aldehydes can degrade nitrile thickness over time.[4]
-
Primary Layer (Inner): 4-mil Nitrile (Examination Grade).[4] Acts as the final skin barrier.[4]
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene.[4] Acts as the sacrificial layer.[4]
-
Critical Protocol:
-
Change Frequency: Replace the outer glove every 30 minutes of active handling.
-
Splash Response: If a splash occurs, immediately remove both pairs, wash hands, and re-glove.
-
High-Volume Handling (>5g): Use Silver Shield® (Laminate) gloves under a nitrile outer shell.[4] Laminates offer >480 min breakthrough time for aldehydes.[4]
-
Ocular & Face Protection
-
Requirement: Chemical Safety Goggles (Indirect Vent).[4]
-
Prohibited: Safety glasses with side shields.
-
Reasoning: As a fine powder, the solid can become airborne. Upon contact with the moisture of the eye, the aldehyde can hydrolyze or react, causing severe irritation (Category 2A/1) and potential corneal clouding.[4]
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If Hood Unavailable/Cleaning Spills): Half-face respirator with P100/OV (Organic Vapor) cartridges.[4] The P100 captures the dust; the OV captures vapors from any hydrolysis or oxidation products.[4]
PPE Logic Visualization
Figure 1: Layered PPE defense strategy emphasizing redundancy for dermal protection.[4]
Part 2: Operational Workflow
Storage & Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen . Aldehydes oxidize to carboxylic acids (1,2,3-thiadiazole-5-carboxylic acid) upon exposure to air, which changes the solubility and reactivity profile.[4]
-
Container: Keep in amber glass to prevent photo-degradation.
Weighing & Transfer Protocol
Static electricity is a major issue with heterocyclic powders.[4]
-
Equip: Don double gloves and goggles.[4]
-
Environment: Place balance inside the fume hood or use a draft shield.[4]
-
Tooling: Use an antistatic gun on the weighing boat and spatula. Use PTFE (Teflon) coated spatulas ; avoid metal if possible to prevent potential catalytic decomposition.[4]
-
Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to minimize dust exposure.[4]
Reaction Setup
-
Incompatibility: Avoid strong oxidizers (e.g., Nitric Acid) and strong bases.[4] The thiadiazole ring is stable, but the aldehyde is labile.[4]
-
Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust, especially if heating, as sulfur-containing decomposition gases may form.
Operational Logic Diagram
Figure 2: Step-by-step operational workflow to minimize exposure duration.
Part 3: Emergency & Disposal
Spill Response (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: If spill is >10g, wear a Tyvek suit and P100 respirator.[4]
-
Containment: Do NOT dry sweep.[4] This generates hazardous dust.[4]
-
Cleanup: Cover the spill with a generic absorbent pad dampened with ethanol or acetone . Wipe gently from the outside in.[4]
-
Decontamination: Wash the surface with a mild detergent and water.[4]
Disposal Considerations
-
Waste Stream: Segregate as "Hazardous Organic Waste (Sulfur-Containing)."
-
Labeling: Clearly label as "Aldehyde/Thiadiazole Derivative - Potential Sensitizer."
-
Quenching (Optional): If disposing of pure material, small amounts can be treated with aqueous sodium bisulfite to form the adduct, reducing volatility before disposal (consult local EHS regulations first).[4]
Summary of Key Data
| Parameter | Specification | Note |
| Glove Material | Nitrile (Double) or Laminate | Change outer nitrile every 30 mins.[4] |
| Eye Protection | Goggles (Indirect Vent) | Safety glasses are insufficient for dusts.[4] |
| Inhalation Limit | Use Fume Hood | No specific OEL; treat as "High Hazard."[4] |
| Storage | 2-8°C, Inert Gas | Prevents oxidation to acid.[4] |
| Waste Code | Organic / Halogen-Free | Check local regulations for Sulfur content.[4] |
References
-
Pfaltz & Bauer. (n.d.).[4] Safety Data Sheet: this compound. Retrieved from (Verified via search context 1.1).[4]
-
Fisher Scientific. (2025).[4][6] Safety Data Sheet: 1,2,3-Thiadiazole-4-carbaldehyde (Analogous Structure). Retrieved from (Verified via search context 1.2).[4]
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Metabolic/Oxidation Product). Retrieved from (Verified via search context 1.6).[4]
-
Kimberly-Clark Professional. (n.d.).[4] Chemical Resistance Guide for Nitrile Gloves. Retrieved from (Verified via search context 1.8).[4]
-
University of Pennsylvania EHRS. (n.d.).[4] Nitrile Glove Chemical Compatibility Reference. Retrieved from (Verified via search context 1.10).[4]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
